molecular formula C24H40O2 B153931 Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Cat. No.: B153931
M. Wt: 360.6 g/mol
InChI Key: ZZIGMBMMKHKCQW-GKFVBPDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a useful research compound. Its molecular formula is C24H40O2 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIGMBMMKHKCQW-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, also known as ethyl adrenate, is the ethyl ester of adrenic acid, an elongated omega-6 polyunsaturated fatty acid. As a derivative of a key biological fatty acid, this compound is of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of this compound, including detailed experimental protocols and data presentation to support further research and development.

Core Compound Structure and Properties

This compound is a long-chain fatty acid ethyl ester. The molecule consists of a 22-carbon chain with four cis double bonds at the 7th, 10th, 13th, and 16th positions, and is esterified with ethanol at the carboxyl end.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₄₀O₂[1]
Molecular Weight 360.57 g/mol [1]
CAS Number 142828-41-9[2]
Canonical SMILES CCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC-
InChI Key ZZIGMBMMKHKCQW-GKFVBPDJSA-N-
Appearance Not specified (likely an oil at room temperature)-
Solubility Not specified (expected to be soluble in organic solvents)-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its parent fatty acid, adrenic acid, with ethanol.

General Esterification Protocol (Fischer Esterification)

This protocol describes a general method for the synthesis of fatty acid ethyl esters, which can be adapted for the synthesis of ethyl adrenate.

Materials:

  • (7Z,10Z,13Z,16Z)-Docosa-7,10,13,16-tetraenoic acid (Adrenic Acid)

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve adrenic acid in an excess of anhydrous ethanol (e.g., 10-20 fold molar excess).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude ethyl adrenate.

    • Further purification can be achieved by column chromatography on silica gel, typically using a non-polar eluent system such as a mixture of hexane and ethyl acetate.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Adrenic_Acid Adrenic Acid Esterification Esterification Adrenic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Catalyst Acid Catalyst Catalyst->Esterification Crude_Product Crude Ethyl Adrenate Esterification->Crude_Product Work-up Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Ethyl Adrenate Column_Chromatography->Pure_Product NMR 1H and 13C NMR MS Mass Spectrometry IR FT-IR Spectroscopy Pure_Product_Char Pure Ethyl Adrenate Pure_Product_Char->NMR Pure_Product_Char->MS Pure_Product_Char->IR

Figure 1. Workflow for the synthesis and characterization of ethyl adrenate.

Biological Significance and Signaling Pathways

This compound is the ethyl ester of adrenic acid, a significant polyunsaturated fatty acid found in various tissues, including the adrenal gland, liver, brain, and vascular system.[3] While much of the research has focused on the free acid, the ethyl ester is a more lipophilic form that can be used for administration and is expected to be hydrolyzed in vivo to release the active adrenic acid.

Adrenic acid is biosynthesized from arachidonic acid through a two-carbon chain elongation.[4] It is a substrate for several enzymatic pathways that produce bioactive lipid mediators.

Cytochrome P450 (CYP) Pathway

A key metabolic pathway for adrenic acid involves cytochrome P450 enzymes, which catalyze the formation of epoxydocosatrienoic acids (EDTs).[4] These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxydocosatrienoic acids (DHDTs).[4] The EDTs have been shown to have various biological activities, including vasodilation.[4]

G Adrenic_Acid Adrenic Acid CYP_Epoxygenase CYP Epoxygenase Adrenic_Acid->CYP_Epoxygenase EDTs Epoxydocosatrienoic Acids (EDTs) CYP_Epoxygenase->EDTs sEH soluble Epoxide Hydrolase (sEH) EDTs->sEH Biological_Effects Biological Effects (e.g., Vasodilation) EDTs->Biological_Effects DHDTs Dihydroxydocosatrienoic Acids (DHDTs) sEH->DHDTs

Figure 2. Metabolic pathway of adrenic acid via the cytochrome P450 epoxygenase route.

Analytical Data

Detailed analytical data for this compound is not widely available. The following tables present predicted data and data from closely related compounds to serve as a reference.

Table 2: Predicted ¹H NMR Spectral Data

AssignmentChemical Shift (ppm)Multiplicity
CH₃ (ethyl)~1.25t
O-CH₂ (ethyl)~4.12q
CH₂-C=O~2.2-2.3t
=C-H~5.3-5.4m
Allylic CH₂~2.0-2.1m
Bis-allylic CH₂~2.8m
Aliphatic CH₂~1.3-1.7m
Terminal CH₃~0.8-0.9t

Table 3: Predicted ¹³C NMR Spectral Data

AssignmentChemical Shift (ppm)
C=O~173
O-CH₂~60
=CH~127-130
CH₂-C=O~34
Bis-allylic CH₂~25
Allylic CH₂~27
Aliphatic CH₂~22-31
CH₃ (ethyl)~14
Terminal CH₃~14

Table 4: Predicted Mass Spectrometry Data

Ionm/zDescription
[M]⁺360.3Molecular Ion
[M-C₂H₅O]⁺315.3Loss of ethoxy group
[M-C₂H₅OH]⁺314.3Loss of ethanol

Disclaimer: The NMR and MS data presented are predicted or based on analogous compounds and should be confirmed by experimental analysis of a pure sample.

Conclusion

This compound is a compound of interest due to its relationship with the biologically active adrenic acid. This guide provides a foundational understanding of its structure, synthesis, and potential biological roles. Further research is warranted to fully elucidate its physicochemical properties, detailed analytical characteristics, and specific pharmacological effects. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and lipid biochemistry.

References

physical and chemical properties of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. It includes a summary of its physicochemical parameters, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Additionally, this document explores its metabolic pathways and its role in biological signaling. The information is presented to support research and development activities involving this polyunsaturated fatty acid ethyl ester.

Introduction

This compound, an ethyl ester of docosatetraenoic acid, is a polyunsaturated fatty acid (PUFA) of significant interest in biochemical and pharmaceutical research. As a derivative of a C22:4 fatty acid, it is involved in various physiological processes and is a subject of investigation for its potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in a research and development setting.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₄₀O₂[1]
Molecular Weight 360.57 g/mol [1]
Appearance Oily Liquid (Predicted)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]

Experimental Protocols

Synthesis: Fischer Esterification

A common method for the synthesis of fatty acid ethyl esters is the Fischer esterification of the corresponding carboxylic acid.

Objective: To synthesize this compound from (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid and ethanol.

Materials:

  • (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid in a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Logical Relationship of Fischer Esterification:

Fischer_Esterification Carboxylic_Acid (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoic acid Reaction Reflux Carboxylic_Acid->Reaction Alcohol Ethanol (Excess) Alcohol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Ester Ethyl (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoate Reaction->Ester Water Water Reaction->Water Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Reactants Esterification Fischer Esterification Start->Esterification Workup Aqueous Workup Esterification->Workup Crude_Product Crude Ethyl Ester Workup->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure Ethyl Ester Solvent_Removal->Pure_Product Metabolic_Pathway Ethyl_Ester Ethyl (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoate Hydrolysis Esterase Ethyl_Ester->Hydrolysis Fatty_Acid (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoic acid Hydrolysis->Fatty_Acid COX Cyclooxygenase (COX) Fatty_Acid->COX LOX Lipoxygenase (LOX) Fatty_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Signaling Inflammatory Signaling Prostaglandins->Signaling Leukotrienes->Signaling

References

Unveiling the Natural Sources of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of adrenic acid, is a polyunsaturated fatty acid (PUFA) with potential biological significance. While direct evidence of its natural occurrence remains to be definitively established in the scientific literature, strong indicators point towards marine red algae, particularly of the genus Laurencia, as a promising natural source. This technical guide synthesizes the current understanding of its likely origins, provides detailed experimental protocols for its extraction and identification, and explores the known signaling pathways of its parent compound, adrenic acid, which are likely relevant to the biological activities of its ethyl ester.

Potential Natural Sources

Direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature. However, compelling evidence suggests its probable presence in certain marine organisms.

Marine Red Algae (Rhodophyta)

The most promising potential sources of this ethyl ester are marine red algae. Research on Laurencia okamurai has led to the isolation of several novel polyunsaturated fatty acid ethyl esters with chain lengths up to C24.[1] This indicates the presence of enzymatic machinery within this genus capable of producing a variety of PUFA ethyl esters. While the specific docosatetraenoate was not identified in that study, the presence of structurally related compounds strongly suggests it may also be present.

The fatty acid precursor, adrenic acid (7Z,10Z,13Z,16Z)-docosatetraenoic acid, is a known constituent of various marine algae. The focus of many studies has been on the free fatty acids or methyl esters for analytical purposes, which may have led to the oversight of naturally occurring ethyl esters.

Table 1: Fatty Acid Composition of Selected Red Algae

Fatty AcidLaurencia sp. (General Profile)
Saturated Fatty Acids (SFA)
Myristic acid (14:0)Present
Palmitic acid (16:0)High concentration
Stearic acid (18:0)Present
Monounsaturated Fatty Acids (MUFA)
Oleic acid (18:1n-9)Present
Polyunsaturated Fatty Acids (PUFA)
Linoleic acid (18:2n-6)Present
Arachidonic acid (20:4n-6)High concentration
Eicosapentaenoic acid (20:5n-3)Present
Docosahexaenoic acid (22:6n-3)Present

Note: This table represents a generalized profile based on available data. The exact composition can vary significantly based on species, geographic location, and environmental conditions.

Other Potential Marine Organisms

While less direct, the biosynthesis of adrenic acid is well-established in the marine food web.[2] Therefore, organisms that consume and bioaccumulate lipids from red algae could potentially contain this compound.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of fatty acid esters from marine algae and other biological samples.[3][4][5][6]

Extraction of Total Lipids from Marine Algae

This protocol outlines a standard procedure for the extraction of lipids from algal biomass.

dot

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis FreshAlgae Fresh Algal Biomass Wash Wash with distilled water FreshAlgae->Wash FreezeDry Lyophilization Wash->FreezeDry Grind Grind to a fine powder FreezeDry->Grind Homogenize Homogenize in Methanol Grind->Homogenize AddHexane Add Hexane and Vortex Homogenize->AddHexane Centrifuge Centrifuge to separate phases AddHexane->Centrifuge CollectSupernatant Collect Hexane Layer (Lipid Extract) Centrifuge->CollectSupernatant RepeatExtraction Repeat Hexane Extraction (2x) CollectSupernatant->RepeatExtraction Evaporate Evaporate Solvent under Nitrogen CollectSupernatant->Evaporate RepeatExtraction->CollectSupernatant Dissolve Dissolve residue in Hexane Evaporate->Dissolve GCMS GC-MS Analysis Dissolve->GCMS

Caption: Workflow for the extraction of lipids from marine algae.

Methodology:

  • Sample Preparation:

    • Freshly collected algal material is thoroughly washed with distilled water to remove salts and debris.

    • The washed biomass is flash-frozen in liquid nitrogen and lyophilized to dryness.

    • The dried algae are ground into a fine powder using a mortar and pestle or a high-speed blender.

  • Lipid Extraction:

    • A known quantity of the dried algal powder (e.g., 10 g) is homogenized in methanol (e.g., 50 mL).

    • Hexane (e.g., 100 mL) is added to the homogenate, and the mixture is vortexed vigorously for 2 minutes.

    • The mixture is centrifuged (e.g., at 3000 x g for 10 minutes) to separate the layers.

    • The upper hexane layer, containing the lipids, is carefully collected.

    • The extraction process with hexane is repeated twice more on the remaining pellet.

    • The pooled hexane extracts are combined and evaporated to dryness under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the instrumental analysis for the identification and quantification of the target ethyl ester.

Methodology:

  • Sample Preparation for GC-MS:

    • The dried lipid extract is redissolved in a known volume of hexane.

    • An internal standard (e.g., heptadecanoic acid ethyl ester) is added for quantification.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a suitable wax column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 180 °C.

      • Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectral fragments for fatty acid ethyl esters should be monitored.

Biological Significance and Signaling Pathways

While the specific biological activities of this compound are not yet fully elucidated, the metabolic pathways of its parent fatty acid, adrenic acid, are well-studied and provide a strong indication of its potential roles.[7] Orally ingested adrenic acid has been shown to cross the blood-brain barrier as an ethyl ester, suggesting that this form is biologically relevant.[7]

Adrenic acid is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the production of a variety of bioactive lipid mediators.[7][8]

dot

Adrenic_Acid_Metabolism cluster_precursor Precursor cluster_pathways Metabolic Pathways cluster_products Bioactive Products AdA Adrenic Acid ((7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 DihomoProstaglandins Dihomo-Prostaglandins COX->DihomoProstaglandins DihomoThromboxanes Dihomo-Thromboxanes COX->DihomoThromboxanes DihomoHETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->DihomoHETEs EDTs Epoxydocosatrienoic Acids (EDTs) CYP450->EDTs

References

Metabolic Fate of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. This compound is the ethyl ester of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, an omega-6 polyunsaturated fatty acid commonly known as Adrenic Acid (AdA). While direct in vivo studies on the ethyl ester are limited, the metabolic pathway can be inferred from the well-documented fate of other fatty acid ethyl esters and the extensive research on Adrenic Acid metabolism. The primary metabolic pathway involves the initial hydrolysis of the ethyl ester to yield Adrenic Acid, which then undergoes further enzymatic conversions to various bioactive metabolites. This guide details the absorption, distribution, metabolism, and excretion of the compound, supported by available data, experimental protocols, and visual diagrams of the key metabolic pathways.

Introduction

This compound is a synthetic ethyl ester of Adrenic Acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid. AdA is a naturally occurring elongation product of arachidonic acid and is a significant component of the fatty acids in the human brain and adrenal glands. The ethyl ester form is of interest for its potential therapeutic applications and as a research tool. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action in vivo.

Absorption and Distribution

The in vivo metabolism of this compound is expected to begin with hydrolysis of the ester bond, primarily in the gastrointestinal tract by pancreatic lipases, to release ethanol and the free fatty acid, Adrenic Acid. This is a common pathway for fatty acid ethyl esters. The resulting Adrenic Acid is then absorbed by the intestinal mucosa.

Following absorption, Adrenic Acid is distributed throughout the body via the circulatory system, where it can be found in plasma and incorporated into the membranes of various cells, including red blood cells. Studies on other fatty acid ethyl esters, such as icosapent ethyl (an ethyl ester of eicosapentaenoic acid), have shown that the free fatty acid is the predominant form found in plasma after oral administration.

One study has suggested that orally ingested Adrenic Acid can be metabolically converted to its ethyl ester to cross the blood-brain barrier, indicating a potential for the ethyl ester form to be present in circulation and accumulate in the brain.

Metabolism of Adrenic Acid

Once this compound is hydrolyzed to Adrenic Acid, the free fatty acid is subject to several metabolic pathways, primarily enzymatic oxidation by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. These pathways lead to the formation of a variety of bioactive lipid mediators.

Cyclooxygenase (COX) Pathway

The COX pathway metabolizes Adrenic Acid to dihomo-prostanoids, which are analogs of the e

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A Technical Guide on its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of Adrenic Acid (AdA), is a polyunsaturated fatty acid (PUFA) of emerging interest in the field of lipid metabolism. While direct research on this specific ethyl ester is limited, a comprehensive understanding of its potential effects can be extrapolated from the well-documented biological activities of its parent compound, Adrenic Acid, and through comparative analysis with other clinically relevant PUFA ethyl esters such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This technical guide synthesizes the current knowledge of Adrenic Acid metabolism, its known interactions with key lipid signaling pathways, and presents quantitative data from related PUFAs to provide a foundational understanding for future research and drug development.

Introduction to this compound

This compound is the ethyl ester derivative of Adrenic Acid (AdA), also known as all-cis-7,10,13,16-docosatetraenoic acid. AdA is a 22-carbon omega-6 PUFA that is an elongation product of arachidonic acid (ARA).[1][2] It is found in various tissues, including the adrenal gland, liver, brain, kidney, and vasculature.[1][2][3] As an ethyl ester, this compound is expected to exhibit increased stability and bioavailability compared to its free fatty acid form, similar to what is observed with prescription omega-3 fatty acid ethyl esters.[4][5] The primary biological effects of this compound are presumed to be mediated through its in vivo hydrolysis to Adrenic Acid.

Metabolism of Adrenic Acid

Adrenic Acid is a biologically active metabolite involved in cell signaling and the regulation of metabolic homeostasis.[3] Upon release from cell membranes, it is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[3]

  • COX Pathway: In vascular endothelial cells, AdA is metabolized by COX to dihomo-prostaglandin I2 (DH-PGI2) and dihomo-thromboxane A2, which have been shown to inhibit platelet aggregation.[3]

  • LOX Pathway: In platelets, the LOX pathway metabolizes AdA to dihomo-hydroxyeicosatetraenoic acids.[3]

  • CYP450 Pathway: Cytochrome P450 enzymes metabolize AdA to epoxydocosatrienoic acids (EDTs), which are then hydrolyzed by soluble epoxide hydrolase (sEH) to less active dihydroxydocosatrienoic acids (DHDTs).[1][2][6] The EDTs have demonstrated vasorelaxant effects.[2]

Adrenic_Acid_Metabolism This compound This compound AdA Adrenic Acid (AdA) (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid This compound->AdA Hydrolysis COX COX Pathway AdA->COX LOX LOX Pathway AdA->LOX CYP450 CYP450 Pathway AdA->CYP450 DH_PGs Dihomo-Prostaglandins (e.g., DH-PGI2) COX->DH_PGs DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids LOX->DH_HETEs EDTs Epoxydocosatrienoic Acids (EDTs) CYP450->EDTs sEH soluble Epoxide Hydrolase (sEH) EDTs->sEH DHDTs Dihydroxydocosatrienoic Acids (DHDTs) sEH->DHDTs

Fig. 1: Metabolic pathways of Adrenic Acid.

Effects on Lipid Metabolism

While direct quantitative data for this compound is not available, studies on AdA and other PUFA ethyl esters provide insights into its potential effects on lipid profiles. AdA has been shown to increase triglyceride and cholesteryl ester accumulation in fibroblasts.[3] The effects of the well-studied omega-3 ethyl esters, EPA and DHA, on plasma lipids are summarized below and may serve as a model for the potential effects of AdA ethyl ester.

Data Presentation

Table 1: Effects of EPA and DHA Ethyl Esters on Plasma Lipids

Compound Dose Duration Change in Triglycerides Change in LDL-C Change in HDL-C Reference
EPA Ethyl Ester 4 g/day 12 weeks ↓ 21.5% to 33.1% ↓ 2.3% to 6.2% No significant change [7]
DHA Ethyl Ester 4 g/day 5 weeks ↓ 49% ↑ (not quantified) ↑ (not quantified) [8]
EPA/DHA Ethyl Esters 3.4 g/day 4 months ↓ 45% Not specified Not specified [9]

| EPA/DHA Ethyl Esters | 1.7 g/day | 6 months | Significant reduction | Not specified | Not specified |[9] |

Table 2: Comparative Effects of EPA vs. DHA on Lipid Parameters (Net Change)

Parameter Net Change (DHA vs. EPA) Reference
LDL-C ↑ 3.3% [10]
Triglycerides ↓ 6.8% [10]
non-HDL-C ↑ 1.7% [10]

| HDL-C | ↑ 5.9% |[10] |

Key Signaling Pathways in Lipid Metabolism

PUFAs are known to modulate key transcription factors that regulate lipid homeostasis, primarily Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are major regulators of cholesterol and fatty acid synthesis.[11] SREBP-1c, in particular, controls the expression of genes involved in fatty acid synthesis.[11] PUFAs, including EPA and DHA, have been shown to suppress the proteolytic processing of SREBP-1c, thereby reducing its nuclear abundance and downregulating the transcription of lipogenic genes.[12][13][14] This leads to a decrease in hepatic fatty acid and triglyceride synthesis. It is plausible that AdA and its ethyl ester could exert similar effects on SREBP-1c.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP-1c_Precursor SREBP-1c Precursor Proteolytic_Processing Proteolytic Processing SREBP-1c_Precursor->Proteolytic_Processing nSREBP-1c Nuclear SREBP-1c (nSREBP-1c) Proteolytic_Processing->nSREBP-1c Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) nSREBP-1c->Lipogenic_Genes Activates Transcription Lipogenesis Fatty Acid & Triglyceride Synthesis Lipogenic_Genes->Lipogenesis PUFA_EE PUFA Ethyl Esters (e.g., Ethyl-AdA) PUFA_EE->Proteolytic_Processing Inhibits

Fig. 2: PUFA-mediated inhibition of SREBP-1c signaling.
Fatty Acid Oxidation

PUFAs can also influence lipid metabolism by promoting fatty acid oxidation. Both EPA and DHA have been shown to increase the activity and gene expression of enzymes involved in mitochondrial and peroxisomal fatty acid oxidation.[15] This effect is, at least in part, mediated by the activation of PPARα.

Fatty_Acid_Oxidation_Workflow PUFA_EE PUFA Ethyl Esters (e.g., Ethyl-AdA) PPARa_Activation PPARα Activation PUFA_EE->PPARa_Activation Gene_Expression Increased Expression of β-oxidation Enzymes (e.g., CPT1, ACOX1) PPARa_Activation->Gene_Expression Mitochondria_Peroxisomes Mitochondria & Peroxisomes Gene_Expression->Mitochondria_Peroxisomes Fatty_Acid_Oxidation Increased Fatty Acid β-Oxidation Mitochondria_Peroxisomes->Fatty_Acid_Oxidation Energy_Production ATP Production Fatty_Acid_Oxidation->Energy_Production

Fig. 3: PUFA-induced enhancement of fatty acid oxidation.

Experimental Protocols

The following are summaries of methodologies used in the study of PUFA ethyl esters and Adrenic Acid, which can serve as a basis for designing experiments for this compound.

In Vivo Lipid Analysis in Rodent Models
  • Objective: To determine the effect of the test compound on plasma and liver lipid levels.

  • Methodology:

    • Animals (e.g., rats) are fed a standard or high-fat diet supplemented with the test compound (e.g., 1 g/kg/day) or a control oil (e.g., corn oil) via orogastric intubation for a specified period (e.g., 3 months).[16]

    • At the end of the treatment period, animals are sacrificed, and blood and liver samples are collected.

    • Plasma and liver lipids (total cholesterol, triglycerides, etc.) are measured using standard enzymatic kits.[16]

    • Fatty acid composition of plasma and tissues can be determined by gas chromatography/mass spectrometry (GC/MS) after lipid extraction and esterification.[17]

Analysis of Gene Expression
  • Objective: To measure the effect of the test compound on the expression of genes involved in lipid metabolism.

  • Methodology:

    • Liver tissue is harvested from treated and control animals.

    • Total RNA is isolated from the tissue.

    • mRNA levels of target genes (e.g., SREBP-1c, FASN, ACC, CPT1, ACOX1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

In Vitro Cell Culture Experiments
  • Objective: To investigate the direct effects of the compound on cellular lipid metabolism and signaling pathways.

  • Methodology:

    • Hepatocyte cell lines (e.g., HepG2) are cultured.

    • Cells are treated with the test compound at various concentrations.

    • Cellular lysates are collected for analysis.

    • Western blotting is used to measure the protein levels of key signaling molecules (e.g., precursor and mature forms of SREBP-1c).

    • Lipid accumulation can be visualized and quantified using staining methods like Oil Red O.

Conclusion and Future Directions

This compound represents a novel molecule with the potential to modulate lipid metabolism. Based on the known biological activities of its parent compound, Adrenic Acid, and the established mechanisms of other PUFA ethyl esters, it is hypothesized that this compound may influence lipid profiles by suppressing hepatic lipogenesis via the SREBP-1c pathway and potentially enhancing fatty acid oxidation.

Significant further research is required to elucidate the specific effects of this compound. Future studies should focus on:

  • Direct in vivo studies to characterize its effects on plasma and tissue lipid levels.

  • In vitro experiments to confirm its mechanism of action on SREBP-1c and PPARα signaling pathways in relevant cell types.

  • Comparative studies against EPA and DHA ethyl esters to understand its unique pharmacological profile.

A thorough investigation of this compound is warranted to determine its potential as a therapeutic agent for dyslipidemia and other metabolic disorders.

References

An In-depth Technical Guide to Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of Adrenic Acid (AdA). Adrenic acid, a naturally occurring long-chain omega-6 polyunsaturated fatty acid, is a key intermediate in the metabolism of arachidonic acid.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, synthesis, physicochemical properties, and biological significance.

Discovery and Significance

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, commonly known as Adrenic Acid (AdA), was identified as a significant polyunsaturated fatty acid found in various mammalian tissues, including the adrenal glands, brain, kidneys, and vasculature.[2][3] It is formed through the two-carbon chain elongation of arachidonic acid.[2] While not as extensively studied as arachidonic acid, AdA is a precursor to a unique family of bioactive lipid mediators, including dihomo-prostaglandins, dihomo-thromboxanes, and dihomo-epoxyeicosatrienoic acids (DH-EETs), which play roles in regulating vascular tone and inflammation.[4][5] The ethyl ester, this compound, is a more lipophilic form of AdA, often synthesized for research purposes to enhance its bioavailability and facilitate its passage across cellular membranes.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Adrenic Acid and its ethyl ester.

Table 1: Physicochemical Properties of Adrenic Acid

PropertyValueSource
Molecular Formula C₂₂H₃₆O₂[6]
Molecular Weight 332.5 g/mol [6]
CAS Number 28874-58-0[6]
Appearance Oily Liquid[2]
Solubility Soluble in ethanol, DMSO, and DMF[2]
pKa ~4.96 (Predicted)[7]
LogP 7.42 (Predicted)[7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₀O₂-
Molecular Weight 360.58 g/mol -
Appearance Oily Liquid-
Solubility Soluble in organic solvents-
Boiling Point Not available-
Density Not available-

Note: Experimental data for the ethyl ester is limited in publicly available literature. The properties are based on the known characteristics of similar fatty acid ethyl esters.

Synthesis and Characterization

Synthesis of this compound

The ethyl ester is typically synthesized from Adrenic Acid via acid-catalyzed esterification.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: In a round-bottom flask, dissolve Adrenic Acid (1 equivalent) in a 20-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride (e.g., 1-2% v/v), to the solution while stirring.[8]

  • Reaction Conditions: Reflux the mixture at a temperature of 50-60°C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polyunsaturated fatty acid.[7]

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract the ethyl ester with a non-polar organic solvent like hexane or diethyl ether.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-CH₃ (ethyl)1.25 (t)-CH₃ (ethyl)14.3
-CH₂- (ethyl)4.12 (q)-CH₂- (ethyl)60.1
-CH₂-C=O2.30 (t)C=O173.8
=CH-5.30-5.45 (m)=CH-127-131
-CH₂-CH=2.0-2.1 (m)-CH₂-25-35
-CH=CH-CH₂-CH=CH-2.80 (m)-CH₂-25-35
Terminal -CH₃0.89 (t)Terminal -CH₃14.1

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

Mass Spectrometry: Electron ionization mass spectrometry of fatty acid ethyl esters typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[9] A prominent fragment corresponds to the McLafferty rearrangement, resulting in an ion at m/z 88.[9] Other significant fragments arise from the loss of the ethoxy group (-OC₂H₅) and cleavage along the hydrocarbon chain.[9]

Biological Activity and Signaling Pathways

Adrenic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][4] These pathways lead to the formation of a variety of bioactive lipid mediators.[1][4]

metabolic_pathway AdA Adrenic Acid ((7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 Dihomo_Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGI₂) COX->Dihomo_Prostaglandins Dihomo_Thromboxanes Dihomo-Thromboxanes COX->Dihomo_Thromboxanes Dihomo_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->Dihomo_HETEs DH_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->DH_EETs

Metabolic Pathway of Adrenic Acid

The metabolites of AdA have been shown to possess various biological activities, including vasodilation and modulation of inflammatory responses.[5] For instance, DH-EETs have been identified as endothelium-derived hyperpolarizing factors.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the biological activities of this compound.

Carrageenan-Induced Inflammatory Pain Model

This model is used to evaluate the anti-inflammatory and analgesic effects of a compound.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

  • Induction of Inflammation: A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared. 100 µL of this solution is injected subcutaneously into the plantar surface of the rat's right hind paw.[10]

  • Compound Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered orally or intraperitoneally at various doses at a specified time before or after carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

  • Assessment of Hyperalgesia: Mechanical hyperalgesia can be assessed using the von Frey filament test, which measures the paw withdrawal threshold to a mechanical stimulus.[10]

experimental_workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Volume and Withdrawal Threshold acclimatize->baseline treatment Administer Test Compound or Vehicle baseline->treatment carrageenan Induce Inflammation (Carrageenan Injection) treatment->carrageenan measurements Measure Paw Volume and Withdrawal Threshold at Time Intervals carrageenan->measurements analysis Data Analysis and Comparison measurements->analysis end End analysis->end

Workflow for Carrageenan-Induced Inflammation Model
Tunicamycin-Induced Endoplasmic Reticulum (ER) Stress Model

This in vitro model is used to investigate the protective effects of a compound against ER stress.

  • Cell Culture: A suitable cell line, such as human embryonic kidney 293 (HEK293) cells, is cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of ER Stress: Tunicamycin, an inhibitor of N-linked glycosylation, is added to the cell culture medium at a final concentration of 1-5 µg/mL to induce ER stress.[11] Cells are incubated for a further 16-24 hours.[12]

  • Assessment of Cell Viability: Cell viability is determined using assays such as the MTT or WST-1 assay.

  • Analysis of ER Stress Markers: The expression levels of key ER stress markers, such as GRP78 (BiP), CHOP, and the splicing of XBP1 mRNA, are analyzed by Western blotting or RT-PCR to quantify the extent of ER stress and the protective effect of the test compound.[13]

Conclusion

This compound, as a stable and bioavailable form of Adrenic Acid, is a valuable tool for investigating the biological roles of the dihomo-eicosanoid pathway. Its synthesis is straightforward, and its effects can be evaluated using well-established in vitro and in vivo models. Further research into this compound and its metabolites may unveil novel therapeutic targets for inflammatory and cardiovascular diseases.

References

Methodological & Application

Application Note: Synthesis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the ethyl ester of adrenoic acid, is a polyunsaturated fatty acid (PUFA) of significant interest in biomedical research. As a member of the omega-6 fatty acid family, it is a precursor to various bioactive lipid mediators involved in inflammatory and cellular signaling pathways. The availability of high-purity this compound is crucial for in vitro and in vivo studies aimed at elucidating its physiological and pathophysiological roles. This document provides a detailed protocol for the chemical synthesis of this compound via Fischer-Speier esterification of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid.

Materials and Methods

Materials
  • (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid (Adrenoic Acid) (≥98% purity)

  • Ethanol (absolute, ≥99.5%, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol: Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid with ethanol.[1][2][3][4]

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid in 50 mL of absolute ethanol.

    • Equip the flask with a magnetic stir bar.

    • Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (95:5, v/v) mobile phase. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

    • Transfer the concentrated mixture to a separatory funnel containing 50 mL of deionized water and 50 mL of hexane.

    • Shake the funnel vigorously and allow the layers to separate.

    • Carefully wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[5][6]

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude ester in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Molecular Formula C₂₄H₄₀O₂
Molecular Weight 360.58 g/mol
Theoretical Yield Based on 1.0 g of starting carboxylic acid, the theoretical yield is approximately 1.08 g.
Typical Reaction Yield >85%
Purity (post-chromatography) ≥98% (as determined by GC-MS or qNMR)
¹H NMR (CDCl₃, 400 MHz) δ 5.45-5.28 (m, 8H, olefinic CH), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.81 (m, 6H, bis-allylic CH₂), 2.29 (t, J=7.5 Hz, 2H, CH₂COO-), 2.10-2.00 (m, 4H, allylic CH₂), 1.70-1.60 (m, 2H, CH₂), 1.40-1.20 (m, 6H, CH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 0.89 (t, J=6.8 Hz, 3H, terminal CH₃)
Mass Spectrometry (EI) m/z (%): 360 (M⁺), 315 ([M-OC₂H₅]⁺), and other characteristic fragmentation patterns.[7]

Visualizations

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage cluster_3 Analysis A Dissolve Adrenoic Acid in Ethanol B Add Sulfuric Acid (Catalyst) A->B C Reflux for 4-6 hours (80-85°C) B->C D Cool and Concentrate C->D Reaction Completion E Liquid-Liquid Extraction (Hexane/Water) D->E F Wash with NaHCO₃ and Brine E->F G Dry and Evaporate F->G H Silica Gel Column Chromatography G->H Crude Product I Combine Pure Fractions H->I J Evaporate Solvent I->J K Characterization (NMR, MS) J->K Pure Product G reactant Adrenoic Acid (C₂₂H₃₆O₂) catalyst H₂SO₄ (cat.) Heat plus1 + reagent Ethanol (C₂H₅OH) product Ethyl Docosatetraenoate (C₂₄H₄₀O₂) catalyst->product byproduct Water (H₂O) catalyst->byproduct plus2 +

References

Application Notes and Protocols for the Analytical Standard: Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for the characterization and quantification of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. This document includes key physicochemical data, detailed experimental protocols for chromatographic and spectroscopic analysis, and visual diagrams of analytical workflows.

Physicochemical and Analytical Data

A summary of the essential data for the analytical standard is presented below. This information is critical for accurate sample preparation, analysis, and data interpretation.

ParameterValueReference
Chemical Name This compoundN/A
Synonyms cis-7,10,13,16-Docosatetraenoic Acid Ethyl EsterN/A
CAS Number 142828-41-9[1]
Molecular Formula C24H40O2[1]
Molecular Weight 360.57 g/mol [1]
Purity ≥98% (typical)Vendor dependent
Appearance Colorless to pale yellow oilGeneral observation
Solubility Soluble in organic solvents such as ethanol, methanol, acetonitrile, hexane, and chloroform. Insoluble in water.General knowledge
Storage Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.General recommendation

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Below are the expected characteristic spectral data based on the analysis of similar polyunsaturated fatty acid ethyl esters (PUFA-EEs).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the hydrogen environments in the molecule. The expected chemical shifts (δ) in a CDCl₃ solvent are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34m8HVinylic protons (-CH=CH-)
~4.12q2HMethylene protons of the ethyl ester (-O-CH₂-CH₃)
~2.80m6HBis-allylic protons (=CH-CH₂-CH=)
~2.28t2HMethylene protons adjacent to the carbonyl group (-CH₂-COO-)
~2.05m4HAllylic protons (-CH₂-CH=)
~1.70m2HMethylene protons
~1.25t3HMethyl protons of the ethyl ester (-O-CH₂-CH₃)
~0.88t3HTerminal methyl protons of the fatty acid chain (CH₃-CH₂-)
  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum identifies the different carbon environments. The expected chemical shifts are outlined below.

Chemical Shift (δ, ppm)Assignment
~173Carbonyl carbon (-COO-)
~128Vinylic carbons (-CH=CH-)
~60Methylene carbon of the ethyl ester (-O-CH₂-)
~34Methylene carbon adjacent to the carbonyl group (-CH₂-COO-)
~29Methylene carbons in the alkyl chain
~25Bis-allylic carbons (=CH-CH₂-CH=)
~22Methylene carbon adjacent to the terminal methyl group
~14Methyl carbon of the ethyl ester (-O-CH₂-CH₃) and terminal methyl carbon
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The mass spectrum obtained by EI-MS is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

m/zIon
360[M]⁺
315[M - OCH₂CH₃]⁺
287[M - COOCH₂CH₃]⁺
88McLafferty rearrangement ion [CH₂=C(OH)OCH₂CH₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3010C-H stretchVinylic (=C-H)
2960-2850C-H stretchAliphatic (C-H)
~1740C=O stretchEster carbonyl
~1655C=C stretchAlkene
1170-1030C-O stretchEster

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of the analytical standard and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like fatty acid ethyl esters.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample of this compound.

    • Dissolve the sample in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.

    • If analyzing from a complex matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) prior to dissolution.

  • GC-MS Instrumental Parameters:

ParameterCondition
GC System Agilent 7890B GC or equivalent
Column DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Oven Temperature Program Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 50-500
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample of this compound.

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumental Parameters:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV detector at 205 nm or Evaporative Light Scattering Detector (ELSD)

Visual Diagrams

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_reporting Final Reporting start Receive Analytical Standard storage Store at -20°C start->storage prep Sample Preparation storage->prep hplc HPLC-UV/ELSD Analysis prep->hplc Purity gcms GC-MS Analysis prep->gcms Purity & Identity nmr NMR Spectroscopy prep->nmr Structure ftir FTIR Spectroscopy prep->ftir Functional Groups purity Purity Assessment hplc->purity gcms->purity identity Identity Confirmation gcms->identity structure Structural Elucidation nmr->structure ftir->identity report Generate Certificate of Analysis purity->report identity->report structure->report

Analytical Workflow for Quality Control
Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical techniques and the information they provide for the characterization of the standard.

logical_relationship cluster_properties Properties cluster_techniques Analytical Techniques substance Ethyl (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoate purity Purity substance->purity identity Identity substance->identity structure Structure substance->structure quantification Quantification substance->quantification hplc HPLC hplc->purity hplc->quantification gcms GC-MS gcms->purity gcms->identity gcms->quantification nmr NMR nmr->identity nmr->structure ftir FTIR ftir->identity

Relationship of Analytical Techniques to Compound Properties

References

Application Note: GC-MS Analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, a polyunsaturated fatty acid ethyl ester (FAEE), using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation from biological matrices, GC-MS instrument parameters, and data analysis are presented. This document is intended to serve as a practical resource for researchers in drug development, clinical diagnostics, and lipid biochemistry.

Introduction

This compound is a C22:4 polyunsaturated fatty acid ethyl ester. The analysis of FAEEs is of significant interest in various research fields, including the study of metabolic pathways and as biomarkers for certain physiological and pathological conditions. Gas Chromatography-Mass Spectrometry is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as FAEEs.[1][2] Its high sensitivity and specificity make it an ideal method for the analysis of these compounds in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of FAEEs from Human Plasma

This protocol outlines a liquid-liquid extraction procedure for the isolation of this compound from human plasma.

Materials:

  • Human plasma

  • Hexane (GC grade)

  • Internal Standard (IS): Ethyl heptadecanoate solution

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Pipette 200 µL of human plasma into a clean glass test tube.

  • Add a known amount of the internal standard, ethyl heptadecanoate.

  • Add 1 mL of hexane to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the FAEEs into the organic layer.[1]

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.[1]

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required depending on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6980N GC with 5973 MS detector).[3]

GC Conditions:

ParameterValue
Column HP-5MS (or equivalent), 60 m x 0.25 mm x 0.25 µm[3]
Carrier Gas Helium at a constant flow rate of 1.3 mL/min[3]
Injector Temperature 290°C[3]
Injection Volume 1 µL
Oven Program Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 290°C and hold for 7 minutes.[3]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Spectrometer Temperature 230°C[3]
Scan Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Analysis

Quantitative analysis can be performed by creating a calibration curve using a certified reference standard of this compound. The table below summarizes typical quantitative data that can be expected.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.

Ion Typem/z (Expected)Description
Molecular Ion [M]⁺ 360.6Corresponds to the molecular weight of the compound (C24H40O2).[4]
[M-C2H5O]⁺ 315.5Loss of the ethoxy group.
[M-C2H5OH]⁺ 314.5Loss of ethanol.
McLafferty Rearrangement 88Characteristic fragment for ethyl esters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction with Hexane add_is->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

GC-MS Analysis Workflow
Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Further Fragmentation M This compound [M]⁺ m/z = 360.6 M_minus_ethoxy [M - C₂H₅O]⁺ m/z = 315.5 M->M_minus_ethoxy - •OC₂H₅ M_minus_ethanol [M - C₂H₅OH]⁺ m/z = 314.5 M->M_minus_ethanol - HOC₂H₅ mclafferty McLafferty Rearrangement Ion m/z = 88 M->mclafferty γ-H transfer hydrocarbon_frags Hydrocarbon Fragments (e.g., CnH₂n⁺, CnH₂n-₁⁺) M_minus_ethoxy->hydrocarbon_frags Loss of CO M_minus_ethanol->hydrocarbon_frags Alkene losses

References

Application Notes and Protocols for the HPLC Purification of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, a polyunsaturated fatty acid ethyl ester (PUFA-EE), using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established techniques for the separation of similar PUFA-EEs and are intended to serve as a comprehensive guide for achieving high-purity product suitable for research and development purposes.

Introduction

This compound is an ester form of docosatetraenoic acid.[1][2][3] The purification of individual PUFA-EEs is crucial for the investigation of their biological activities and for the development of therapeutic agents. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures.[4] This document outlines two primary HPLC-based approaches for the purification of the target molecule: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion Chromatography.

Data Presentation

Table 1: Typical Analytical RP-HPLC Parameters for PUFA-EEs
ParameterValueReference
Column C18, 3 µm, 3.0 mm x 150 mm[5]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 70% B to 100% B over 45 min[5]
Flow Rate 0.6 mL/min[5]
Column Temperature 30 °C[6]
Detection UV at 210-220 nm[6]
Injection Volume 10 µL
Table 2: Example Preparative RP-HPLC Parameters for Scaling Up PUFA-EE Purification
ParameterValueReference
Column AQ-C18, 10 mm x 150 mm[6]
Mobile Phase Methanol/Water (90:10, v/v), isocratic[6]
Flow Rate 3 mL/min[6]
Sample Loading Up to 1.25% of column bed volume[6]
Detection UV at 210 nm[6]
Expected Purity >90%[6]
Expected Recovery ~74%[6]
Table 3: Analytical/Semi-Preparative Silver-Ion HPLC Parameters for PUFA-EEs
ParameterValueReference
Stationary Phase Silver(I)-mercaptopropyl stationary phase[7]
Mobile Phase Heptane/Acetone (95:5, v/v), isocratic[7]
Flow Rate 1 mL/min
Detection UV at 208 nm[8]
Expected Purity >95%[7]

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline and may require optimization for the specific sample matrix and desired purity.

1. Sample Preparation:

  • Dissolve the crude this compound in the initial mobile phase (e.g., Methanol/Water 90:10) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Analytical Method Development:

  • Develop an analytical scale method using a C18 column to achieve baseline separation of the target compound from impurities.

  • Optimize the mobile phase composition (e.g., ratio of methanol/water or acetonitrile/water) and gradient profile for the best resolution.

  • The use of a C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of fatty acid ethyl esters.[9]

3. Preparative Scale-Up:

  • Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.

  • Scale up the flow rate and injection volume according to the cross-sectional area of the preparative column.

  • For isocratic methods, the sample can be loaded in a larger volume. For gradient methods, the sample should be dissolved in the initial mobile phase to maintain peak shape.

  • A study on the purification of omega-3 fatty acid ethyl esters utilized an AQ-C18 column with a methanol-water mobile phase, achieving high purity and recovery.[6]

4. Fraction Collection:

  • Collect fractions corresponding to the elution of the target peak based on the UV detector signal.

  • The purity of the collected fractions should be assessed by analytical HPLC.

5. Post-Purification Processing:

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The final product should be stored under an inert atmosphere at a low temperature to prevent oxidation.

Protocol 2: Purification by Silver-Ion HPLC

Silver-ion chromatography separates compounds based on the number and geometry of double bonds.[10] This technique is particularly effective for separating PUFA-EEs with the same carbon number but a different number of double bonds.[7]

1. Column Preparation:

  • Use a commercially available silver-ion column or prepare one by loading a silica-based cation exchange column with a silver nitrate solution.

2. Sample Preparation:

  • Dissolve the crude sample in a non-polar solvent such as hexane or the mobile phase.

  • Ensure the sample is free of water and polar impurities that could interfere with the separation.

3. Chromatographic Conditions:

  • Use a non-polar mobile phase, such as a mixture of heptane and a slightly more polar solvent like acetone or acetonitrile.[7][8]

  • An isocratic elution is often sufficient for good separation.

  • The separation is based on the interaction of the double bonds with the silver ions on the stationary phase.

4. Fraction Collection and Analysis:

  • Collect the fraction containing the target compound.

  • Analyze the purity of the collected fraction using analytical RP-HPLC or Gas Chromatography (GC).

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Ethyl (7Z,10Z,13Z,16Z)- docosa-7,10,13,16-tetraenoate Dissolution Dissolve in Mobile Phase Crude_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into Preparative HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/GC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Experimental workflow for the preparative HPLC purification of this compound.

References

Application Notes and Protocols: NMR Spectroscopy of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. Due to the current unavailability of public experimental or predicted NMR spectral data for this specific compound, this document outlines a generalized experimental protocol for acquiring and processing the necessary data. It also presents placeholder tables for the anticipated ¹H and ¹³C NMR data and a logical workflow for the experimental process. This guide is intended for researchers, scientists, and drug development professionals working with long-chain polyunsaturated fatty acid esters.

Introduction

This compound is a polyunsaturated fatty acid (PUFA) ethyl ester. PUFAs are of significant interest in various fields, including nutrition, pharmacology, and materials science. The precise characterization of these molecules is crucial for understanding their biological activity, chemical properties, and for quality control in various applications. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. This document serves as a foundational guide for the NMR analysis of this specific tetraenoate.

Predicted NMR Data

As of the date of this document, specific experimental or reliably predicted ¹H and ¹³C NMR data for this compound is not available in public databases. The following tables are structured to be populated once such data is acquired. The predicted chemical shifts are based on the general knowledge of similar lipid structures.

Predicted ¹H NMR Data

Note: The following data are placeholders and should be replaced with experimental or accurately predicted values.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (C-22)~0.90t~7.0
O-CH₂-CH₃~1.25t~7.1
(CH₂)n~1.30-1.40m-
CH₂-C=O (C-2)~2.30t~7.5
Allylic CH₂~2.05-2.15m-
Bis-allylic CH₂~2.80m-
O-CH₂-CH₃~4.15q~7.1
=CH~5.30-5.45m-
Predicted ¹³C NMR Data

Note: The following data are placeholders and should be replaced with experimental or accurately predicted values.

CarbonChemical Shift (ppm)
C=O~174
Olefinic (=CH)~127-132
O-CH₂~60
Bis-allylic (C-9, C-12, C-15)~25-26
Allylic~27-34
Aliphatic (CH₂)~22-32
O-CH₂-CH₃~14
CH₃ (C-22)~14

Experimental Protocol

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like fatty acid esters.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Data Acquisition
  • Experiment: Set up a standard one-dimensional proton NMR experiment.

  • Acquisition Parameters:

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Data Acquisition
  • Experiment: Set up a standard one-dimensional carbon NMR experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in CDCl3 Weigh->Dissolve Add_TMS Add TMS Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Tune_Shim Tune & Shim Spectrometer Filter->Tune_Shim Acquire_1H Acquire 1H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Tune_Shim->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Calibration) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Calibration) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Peak Picking) Process_13C->Analyze_13C

Caption: Workflow for NMR Analysis of this compound.

Conclusion

While specific NMR data for this compound is not currently available, the protocols and data structures provided in this document offer a comprehensive framework for its acquisition and analysis. The successful application of these methods will enable the detailed structural characterization of this and other related polyunsaturated fatty acid esters, which is essential for ongoing research and development in various scientific disciplines. Researchers are encouraged to contribute acquired spectral data to public databases to enrich the collective knowledge base.

Application Notes and Protocols for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is the ethyl ester of docosa-7,10,13,16-tetraenoic acid, an omega-6 polyunsaturated fatty acid also known as Adrenic Acid (AdA). AdA is a naturally occurring elongation product of arachidonic acid and is a significant component of the fatty acids in the human brain. Within cells, fatty acid ethyl esters (FAEEs) are readily taken up and hydrolyzed by intracellular esterases to release the free fatty acid and ethanol. Therefore, this compound serves as a cell-permeable precursor to Adrenic Acid, allowing for the investigation of its metabolic fate and downstream biological effects.

Adrenic acid itself can be metabolized by cells into a variety of biologically active molecules, including dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), which are known to possess anti-inflammatory and anti-nociceptive properties.[1] The metabolic pathway of AdA involves a series of elongation, desaturation, and beta-oxidation steps, highlighting a complex interplay between different cellular compartments such as the endoplasmic reticulum and peroxisomes.[2][3][4]

These application notes provide a framework for utilizing this compound in cell culture to explore the diverse roles of Adrenic Acid in cellular physiology and pathophysiology.

Potential Applications

  • Investigation of Anti-inflammatory Pathways: As AdA is a precursor to anti-inflammatory EDTs, this compound can be used to study the cellular mechanisms that regulate inflammation.

  • Neurobiology Research: Given the abundance of AdA in the brain, its ethyl ester can be used to explore its role in neuronal cell function, development, and its potential impact on neurobehavioral development.[5]

  • Cancer Biology: Elucidate the role of AdA and its metabolites in cancer cell proliferation, migration, and survival.

  • Metabolic Studies: Trace the metabolic fate of AdA within different cell types and under various physiological or pathological conditions.

  • Drug Discovery: Screen for compounds that modulate the metabolic pathways of AdA or the signaling of its downstream metabolites.

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments using this compound.

Table 1: Dose-Response of this compound on Cytokine Production in LPS-stimulated Macrophages.

Concentration (µM)IL-6 Reduction (%)TNF-α Reduction (%)Cell Viability (%)
0 (Vehicle Control)00100
115 ± 2.110 ± 1.598 ± 1.2
1045 ± 3.538 ± 2.895 ± 2.5
5068 ± 4.261 ± 3.992 ± 3.1
10075 ± 5.169 ± 4.585 ± 4.0

Table 2: Time-Course of Adrenic Acid Incorporation into Cellular Lipids following Treatment with this compound (50 µM).

Time (hours)Adrenic Acid in Phospholipids (nmol/mg protein)Adrenic Acid in Triglycerides (nmol/mg protein)Adrenic Acid in Cholesterol Esters (nmol/mg protein)
0BaselineBaselineBaseline
61.2 ± 0.150.5 ± 0.080.2 ± 0.03
122.5 ± 0.211.1 ± 0.120.4 ± 0.05
244.8 ± 0.352.3 ± 0.190.8 ± 0.09
483.9 ± 0.281.8 ± 0.150.6 ± 0.07

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and BSA Complex

Objective: To prepare a stock solution of this compound and complex it with bovine serum albumin (BSA) for enhanced solubility and delivery to cells in culture.

Materials:

  • This compound

  • Ethanol (anhydrous, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile cell culture medium

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh a precise amount of this compound. The molecular weight is 360.57 g/mol .

    • Dissolve the compound in anhydrous ethanol to a final concentration of 10 mM.

    • Vortex thoroughly until completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Sterile-filter the solution using a 0.22 µm filter.

    • This solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

  • Complexing this compound with BSA (Example for a 5:1 molar ratio of Fatty Acid to BSA):

    • In a sterile conical tube, warm the desired volume of 10% BSA solution to 37°C in a water bath.

    • Slowly add the 10 mM stock solution of this compound to the warm BSA solution while gently swirling.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • This complex can then be diluted in sterile cell culture medium to the desired final working concentration.

Protocol 2: Cell Treatment and Harvesting for Lipid Analysis

Objective: To treat cells with the this compound:BSA complex and harvest them for subsequent lipid extraction and analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound:BSA complex (from Protocol 1)

  • Vehicle control (BSA complex with ethanol)

  • Sterile PBS

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Treatment:

    • Prepare the final working concentrations of the this compound:BSA complex and the vehicle control in complete cell culture medium.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the treatment or vehicle control to the cells.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold PBS and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet is now ready for lipid extraction.

Protocol 3: Analysis of Gene Expression by qRT-PCR

Objective: To assess the effect of this compound treatment on the expression of genes involved in inflammation or lipid metabolism.

Materials:

  • Harvested cell pellets (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., COX-2, LOX, inflammatory cytokines) and housekeeping genes (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a thermal cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis Stock Solution Stock Solution BSA Complex BSA Complex Stock Solution->BSA Complex Complexation Cell Treatment Cell Treatment BSA Complex->Cell Treatment Dilute in Medium Cell Seeding Cell Seeding Cell Seeding->Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction RNA Extraction RNA Extraction Cell Harvesting->RNA Extraction Protein Extraction Protein Extraction Cell Harvesting->Protein Extraction

Caption: Experimental workflow for cell-based assays.

signaling_pathway cluster_metabolism Metabolism of Adrenic Acid cluster_effects Cellular Effects This compound This compound Cellular Uptake & Hydrolysis Cellular Uptake & Hydrolysis This compound->Cellular Uptake & Hydrolysis Adrenic Acid (AdA) Adrenic Acid (AdA) Dihomoprostaglandins Dihomoprostaglandins Adrenic Acid (AdA)->Dihomoprostaglandins COX enzymes Epoxydocosatrienoic Acids (EDTs) Epoxydocosatrienoic Acids (EDTs) Adrenic Acid (AdA)->Epoxydocosatrienoic Acids (EDTs) CYP enzymes Other Metabolites Other Metabolites Adrenic Acid (AdA)->Other Metabolites Elongases, Desaturases, β-oxidation Cellular Uptake & Hydrolysis->Adrenic Acid (AdA) Modulation of Signaling Pathways Modulation of Signaling Pathways Dihomoprostaglandins->Modulation of Signaling Pathways Anti-inflammatory Response Anti-inflammatory Response Epoxydocosatrienoic Acids (EDTs)->Anti-inflammatory Response Altered Gene Expression Altered Gene Expression Modulation of Signaling Pathways->Altered Gene Expression

Caption: Proposed mechanism of action.

References

Application Notes and Protocols for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is the ethyl ester of docosatetraenoic acid (DTA), a polyunsaturated fatty acid. While research has extensively focused on the free fatty acid form, the ethyl ester derivative serves as a valuable substrate for studying various enzymatic activities, including esterases, lipases, and potentially cyclooxygenases and lipoxygenases, either directly or following hydrolysis. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, aiding in the investigation of lipid metabolism and the development of novel therapeutics.

Fatty acid ethyl esters (FAEEs) are products of the non-oxidative metabolism of ethanol, formed by the esterification of fatty acids with ethanol. In human organs, FAEEs are synthesized and hydrolyzed by membrane-bound enzymes, with synthesis primarily occurring in the microsomal fraction.[1] The hydrolysis of FAEEs releases the corresponding free fatty acid and ethanol, which can then participate in various signaling pathways.

Physicochemical Properties

PropertyValue
Molecular Formula C24H40O2
Molecular Weight 360.57 g/mol
Appearance Oily liquid
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in aqueous buffers.

Applications in Enzymatic Assays

This compound can be employed as a substrate in a variety of enzymatic assays to characterize enzyme activity, screen for inhibitors, and elucidate metabolic pathways.

Substrate for Fatty Acid Ethyl Ester Hydrolases (FAEEH)

This compound is an ideal substrate for assaying the activity of enzymes that hydrolyze fatty acid ethyl esters, such as carboxylesterases or fatty acid amide hydrolase (FAAH), which has been shown to exhibit esterase activity.

Protocol 1: Fluorometric Assay for Fatty Acid Ethyl Ester Hydrolase Activity

This protocol is adapted from commercially available fatty acid amide hydrolase (FAAH) activity assay kits and is designed to measure the hydrolysis of this compound. The principle of a coupled assay would involve the release of the free fatty acid, which is then acted upon by a suitable oxidase to produce a detectable signal. However, a more direct approach is to quantify the released docosatetraenoic acid via chromatographic methods. For a high-throughput screening approach, a generic fluorometric lipase/esterase assay can be adapted.

Materials:

  • This compound

  • Enzyme source (e.g., purified FAAH, cell lysates, or microsomal fractions)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

  • 96-well black microplate

  • Fluorescent plate reader

Assay Principle:

This is a generic protocol assuming a coupled reaction where the product of hydrolysis is further converted to a fluorescent compound. A more direct but lower-throughput method would be to stop the reaction and quantify the product by LC-MS.

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. Dilute the stock solution with Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Thaw the enzyme source on ice. If using cell lysates or microsomal fractions, determine the protein concentration using a standard method like the Bradford assay. Dilute the enzyme preparation in cold Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the enzyme preparation to the sample wells. For background control wells, add 10 µL of Assay Buffer.

    • To test for inhibition, add 10 µL of the inhibitor solution to the respective wells and 10 µL of vehicle to the control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the diluted substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm (these wavelengths are typical for AMC-based assays and may need optimization depending on the coupled reaction).

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then stop the reaction (e.g., by adding a specific inhibitor or by changing the pH).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from the sample fluorescence.

    • Enzyme activity can be expressed as the change in fluorescence units per minute per milligram of protein.

Pro-substrate for Cyclooxygenase (COX) and Lipoxygenase (LOX) Assays

The free fatty acid, (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, is a known substrate for COX and LOX enzymes. The ethyl ester can be used as a pro-substrate in cell-based assays or in assays containing esterases that will first hydrolyze the ester to the free fatty acid.

Signaling Pathway Involvement

The biological activity of this compound is primarily mediated through its hydrolysis product, (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid. This fatty acid can then be metabolized by COX and LOX enzymes to produce various eicosanoids, which are potent signaling molecules involved in inflammation, immunity, and other physiological processes.

Signaling_Pathway Substrate Ethyl (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoate Esterase Esterase / Lipase Substrate->Esterase Hydrolysis FFA (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoic acid Esterase->FFA COX Cyclooxygenase (COX) FFA->COX LOX Lipoxygenase (LOX) FFA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Immunity Immune Modulation Prostaglandins->Immunity Leukotrienes->Inflammation Leukotrienes->Immunity

Metabolic fate and signaling of the substrate.

Protocol 2: Cyclooxygenase (COX) Activity Assay

This protocol describes a method to measure COX activity using an oxygen consumption assay, where the ethyl ester is pre-hydrolyzed or added to a system containing esterases.

Materials:

  • This compound

  • Esterase (if pre-hydrolysis is required)

  • COX enzyme (e.g., purified COX-1 or COX-2)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 5 µM hematin

  • Oxygen electrode and chamber

Procedure:

  • Substrate Preparation:

    • Option A (Pre-hydrolysis): Incubate this compound with a suitable esterase to generate the free fatty acid. Monitor the reaction for completion using TLC or LC-MS. Purify the resulting free fatty acid.

    • Option B (In-situ hydrolysis): Prepare a stock solution of the ethyl ester in ethanol.

  • Assay Setup:

    • Add 3 mL of Assay Buffer to the oxygen electrode chamber and equilibrate to 37°C.

  • Reaction Measurement:

    • Add the prepared free fatty acid (from Option A) or the ethyl ester stock solution (from Option B, if the system contains endogenous esterases) to the chamber to achieve the desired final concentration.

    • Initiate the reaction by adding the COX enzyme (e.g., 10-20 µg of protein).

    • Monitor the rate of oxygen consumption using the oxygen electrode.

  • Data Analysis:

    • Calculate the initial rate of oxygen uptake from the linear portion of the curve.

    • Enzyme activity is expressed as nmol of O2 consumed per minute per mg of protein.

Experimental Workflow

The following diagram illustrates a typical workflow for screening inhibitors of enzymes that metabolize this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Substrate, Enzyme, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Controls and Test Samples Prepare_Reagents->Assay_Setup Incubation Pre-incubate with Inhibitors Assay_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Fluorescence, O2 consumption) Reaction->Measurement Data_Analysis Analyze Data: Calculate % Inhibition, IC50 Measurement->Data_Analysis End End Data_Analysis->End

Workflow for enzyme inhibitor screening.

Concluding Remarks

This compound is a versatile substrate for studying lipid-metabolizing enzymes. The protocols provided herein offer a foundation for its use in various enzymatic assays. Researchers should optimize the assay conditions, such as substrate and enzyme concentrations, pH, and temperature, for their specific experimental setup. The ability to study the hydrolysis of this ethyl ester and the subsequent metabolism of the released free fatty acid makes it a valuable tool in drug discovery and the investigation of metabolic and inflammatory pathways.

References

Application Notes and Protocols for the Lipidomics Analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is an ethyl ester of docosa-7,10,13,16-tetraenoic acid, an omega-6 polyunsaturated fatty acid also known as adrenic acid. Adrenic acid is a key intermediate in the metabolism of arachidonic acid and a precursor to a variety of bioactive lipid mediators. These metabolites are involved in crucial physiological and pathological processes, including inflammation, vascular function, and cell signaling. Consequently, the accurate and robust quantification of this compound in biological matrices is of significant interest for researchers in various fields, from fundamental biology to drug discovery and development.

These application notes provide a comprehensive lipidomics workflow for the analysis of this compound, encompassing sample preparation, analytical methodologies, and data interpretation. The protocols are designed to be adaptable to various research needs and sample types.

Lipidomics Workflow for this compound Analysis

The overall workflow for the analysis of this compound is a multi-step process that begins with sample collection and culminates in data analysis and biological interpretation.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Handling cluster_interpretation Interpretation SampleCollection Sample Collection (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) SampleCollection->LipidExtraction Derivatization Transesterification to Ethyl Ester (if analyzing total fatty acids) LipidExtraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS Analysis of FAMEs/FAEEs DataAcquisition Data Acquisition LC_MS->DataAcquisition GC_MS->DataAcquisition DataProcessing Data Processing (Peak Integration, Normalization) DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation (Pathway Analysis) StatisticalAnalysis->BiologicalInterpretation

A generalized lipidomics workflow for the analysis of fatty acid ethyl esters.

Quantitative Data Presentation

While specific quantitative data for this compound is not widely published, the following tables provide examples of expected quantitative parameters for the analysis of similar fatty acid ethyl esters (FAEEs) in biological matrices, such as plasma. These tables can serve as a template for presenting results from the analysis of the target compound.

Table 1: Example LC-MS/MS Method Validation Parameters for FAEEs in Human Plasma

ParameterEthyl PalmitateEthyl OleateEthyl StearateEthyl Myristate
Linearity Range (ng/mL)1.0 - 10001.0 - 10001.0 - 10001.0 - 1000
LLOQ (ng/mL)15202537
Accuracy (%)85-11585-11585-11585-115
Precision (RSD %)< 15< 15< 15< 15
Recovery (%)> 80> 80> 80> 80

Data adapted from a study on FAEEs as markers for ethanol intake.[1][2]

Table 2: Example Pharmacokinetic Parameters of FAEEs in Human Plasma Following Oral Administration

ParameterEthyl Eicosapentaenoate (EPAEE)Ethyl Docosahexaenoate (DHAEE)
Cmax (ng/mL)499 ± 2431596 ± 476
Tmax (h)5.05.0
AUC (ng·h/mL)1290 ± 7654369 ± 1680

Data from a pharmacokinetic study of omega-3-acid ethyl esters.[1][3]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological samples such as plasma or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass tube containing the sample (e.g., 100 µL of plasma), add 20 volumes of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Transesterification to Fatty Acid Ethyl Esters (FAEEs)

For the analysis of total fatty acid content, lipids are transesterified to their corresponding ethyl esters.

Materials:

  • Hexane

  • Ethanol

  • 14% Boron trifluoride (BF3) in ethanol

  • Saturated NaCl solution

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • To the dried lipid extract, add 1 mL of hexane and 1 mL of 2 M ethanolic sodium hydroxide.

  • Vortex the mixture and heat at 80°C for 10 minutes for saponification.

  • Cool the sample to room temperature and add 2 mL of 14% BF3 in ethanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture and centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAEEs.

  • Dry the FAEEs under a stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of the target analyte using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Injection Volume: 5 µL

MS/MS Conditions (Example MRM Transitions for a C22:4 FAEE):

  • Ionization Mode: Positive ESI or APCI

  • Precursor Ion (m/z): [M+H]+ or [M+NH4]+ for this compound (C24H40O2, MW: 360.58)

  • Example MRM Transitions:

    • Quantifier: Precursor m/z → Product ion m/z (Collision Energy)

    • Qualifier: Precursor m/z → Product ion m/z (Collision Energy) (Note: Specific MRM transitions and collision energies need to be optimized for the target analyte on the specific instrument used.)

Table 3: Example MRM Transitions for Related Fatty Acid Ethyl Esters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethyl Palmitate283.388.115
Ethyl Oleate311.369.120
Ethyl Stearate313.388.115
Protocol 4: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of the target FAEE using gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph

  • Mass spectrometer with an electron ionization (EI) source

GC Conditions (Example):

  • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

  • Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Expected Fragmentation: The mass spectrum of FAEEs typically shows a characteristic fragment at m/z 88 due to McLafferty rearrangement, as well as ions corresponding to the loss of the ethoxy group (-OC2H5) and fragmentation of the fatty acyl chain.[4]

Signaling and Metabolic Pathways

The biological activity of this compound is primarily mediated through its hydrolysis to docosa-7,10,13,16-tetraenoic acid (adrenic acid). Adrenic acid is then metabolized by several enzymatic pathways to produce a range of bioactive lipid mediators.

Metabolic_Pathway cluster_input Analyte cluster_metabolism Metabolism cluster_products Bioactive Products cluster_effects Biological Effects Analyte This compound AdrenicAcid Docosa-7,10,13,16-tetraenoic Acid (Adrenic Acid) Analyte->AdrenicAcid Hydrolysis COX COX Pathway AdrenicAcid->COX LOX LOX Pathway AdrenicAcid->LOX CYP450 CYP450 Pathway AdrenicAcid->CYP450 DihomoProstaglandins Dihomo-Prostaglandins COX->DihomoProstaglandins DihomoThromboxanes Dihomo-Thromboxanes COX->DihomoThromboxanes DHETs Dihomo-HETEs LOX->DHETs EDTs Epoxydocosatrienoic Acids (EDTs) CYP450->EDTs Inflammation Inflammation DihomoProstaglandins->Inflammation VascularTone Vascular Tone DihomoThromboxanes->VascularTone CellSignaling Cell Signaling DHETs->CellSignaling EDTs->VascularTone

Metabolic fate of this compound.

Docosa-7,10,13,16-tetraenoic acid (adrenic acid) is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[5][6] The COX pathway leads to the formation of dihomo-prostaglandins and dihomo-thromboxanes. The LOX pathway produces dihomo-hydroxyeicosatetraenoic acids (DHETs). The CYP450 pathway generates epoxydocosatrienoic acids (EDTs).[5][6][7] These metabolites have been shown to play roles in regulating vascular tone, inflammation, and other cellular signaling processes.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. Below you will find frequently asked questions and a troubleshooting guide to address common issues related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, 4°C is also acceptable.[2] It is crucial to minimize exposure to oxygen; therefore, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q2: How stable is this compound at room temperature?

A2: this compound, being a polyunsaturated fatty acid (PUFA) ethyl ester, is susceptible to oxidation at room temperature, especially when exposed to air and light. Prolonged exposure to ambient conditions will lead to degradation. For experimental use, it is advised to prepare solutions fresh and use them promptly.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway is oxidation of the double bonds. This process can be initiated by factors such as heat, light (especially UV), and the presence of metal ions. The oxidation process typically involves the formation of hydroperoxides as primary oxidation products, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. These secondary products can affect the purity and activity of the compound.

Q4: Are there any visible signs of degradation?

A4: Yes, signs of degradation may include a change in the physical appearance of the oil, such as a yellowish discoloration. The development of a rancid or unpleasant odor is also a strong indicator of oxidative degradation due to the formation of volatile secondary oxidation products. For a more definitive assessment, analytical methods are required.

Q5: How should I handle the compound to minimize degradation during experiments?

A5: Handle the compound in a well-ventilated area, and minimize its exposure to air and light.[2] Use inert gas (argon or nitrogen) to blanket the headspace of the storage vial and any solutions. Prepare solutions fresh for each experiment, especially aqueous solutions, which should not be stored for more than a day.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the stability of this compound.

dot

Caption: Troubleshooting workflow for suspected degradation of this compound.

Quantitative Stability Data

The following table summarizes representative stability data for polyunsaturated fatty acid (PUFA) ethyl esters. Please note that degradation rates are highly dependent on the specific compound and experimental conditions. This data should be used as a general guideline.

ParameterConditionDurationObservation
DHA-containing oil (ethyl ester form) 25°C, in the dark10 weeks64% loss of DHA

Disclaimer: This table provides an example of PUFA ethyl ester degradation. For precise stability information on this compound, it is recommended to perform a compound-specific stability study.

Experimental Protocol: Stability Assessment

This protocol outlines a method for assessing the stability of this compound under various conditions.

1. Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

2. Materials:

  • This compound (high purity)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Analytical instruments: Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV or Mass Spectrometric detector (HPLC-UV/MS)

  • Solvents (e.g., hexane for GC, acetonitrile/water for HPLC)

  • Stability chambers set to desired temperature and humidity conditions

3. Experimental Workflow:

Stability_Workflow prep Sample Preparation (Aliquoting into vials under inert gas) storage Storage under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH, light exposure) prep->storage sampling Sample Withdrawal at Time Points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analytical Testing (Purity assay by GC/HPLC, appearance, peroxide value) sampling->analysis data Data Analysis (Degradation kinetics, shelf-life estimation) analysis->data

References

Technical Support Center: Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

This compound is an ethyl ester of a polyunsaturated fatty acid (PUFA). Its structure contains four double bonds, which makes it highly vulnerable to oxidation.[1][2] The hydrogen atoms on the carbon atoms adjacent to the double bonds (bis-allylic hydrogens) have low bond energies and are easily abstracted by free radicals, initiating a chain reaction of oxidation.[2] This process, known as lipid peroxidation, can degrade the compound, leading to inaccurate experimental results.[1][3]

Q2: What are the primary factors that promote the oxidation of this compound?

Several factors can accelerate the oxidation of this compound:

  • Oxygen Exposure: Molecular oxygen is a key component in the oxidation process.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][4]

  • Light Exposure: UV and visible light can generate free radicals that initiate the oxidation chain reaction.[1][2]

  • Presence of Transition Metals: Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts, speeding up the degradation of lipid hydroperoxides.[1]

Q3: How should I properly store this compound to prevent oxidation?

Proper storage is critical to maintaining the stability of the compound. For long-term storage, it is recommended to store the compound at -80°C.[1] Samples should be stored under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2] It is also advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[5][6]

ParameterRecommended ConditionRationale
Temperature -20°C (short-term) or -80°C (long-term)Slows down chemical and enzymatic degradation processes.[1][2]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with molecular oxygen, a key initiator of oxidation.[2]
Light Amber vials or stored in the darkProtects from UV and visible light which can initiate oxidation.[1][2]
Container Tightly sealed glass vialsPrevents exposure to air and moisture.[5]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and contamination.[1]

Q4: What antioxidants can I use to protect the compound during experiments?

The use of antioxidants is highly encouraged during sample preparation and analysis to prevent degradation.[2][3] The choice of antioxidant depends on the experimental system.

AntioxidantTypeTypical ConcentrationRecommended Use
Butylated Hydroxytoluene (BHT) Lipid-soluble0.01 - 0.05%Effective in organic solvents and lipid phases. Can be added to extraction and mobile phase solvents.[1]
EDTA Chelating Agent1 - 5 mMSequesters metal ions that catalyze oxidation. Useful in aqueous buffers and during tissue homogenization.[1]
α-Tocopherol (Vitamin E) Lipid-solubleVariesA natural antioxidant often used in lipid formulations.
Ascorbic Acid (Vitamin C) Water-solubleVariesEffective in aqueous phases, but less so in purely lipid systems.[1]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks or a decrease in the parent compound peak during chromatographic analysis (HPLC, GC).

  • Possible Cause: Oxidation of the compound during sample preparation or analysis. The new peaks could be hydroperoxides, aldehydes, or other degradation products.[3]

  • Solution:

    • Add an antioxidant: Incorporate an antioxidant like BHT into your extraction and mobile phase solvents, if compatible with your analytical method.[1]

    • Minimize exposure: Keep samples on ice and minimize their exposure to air and light during preparation.

    • Reduce analysis time: Minimize the time samples spend in the autosampler before injection.[1]

    • Check solvent purity: Ensure that all solvents are of high purity and free from peroxides.

Problem 2: My experimental replicates show high variability in the measured concentration of the compound.

  • Possible Cause 1: Inconsistent sample processing. Minor differences in incubation times, exposure to air, or temperature can lead to varying levels of oxidation between samples.[1]

  • Solution: Standardize your entire workflow. Ensure each replicate is processed identically and for the same duration.

  • Possible Cause 2: Non-uniform sample matrix. If working with tissues or emulsions, the compound may not be evenly distributed.

  • Solution: Ensure thorough homogenization of tissue samples or vigorous mixing of solutions before taking aliquots for analysis.[1]

  • Possible Cause 3: Inconsistent antioxidant distribution. If an antioxidant was added, it may not have been mixed thoroughly.

  • Solution: Ensure the antioxidant is completely dissolved and evenly distributed throughout the sample by vortexing or mixing.

Problem 3: My antioxidant treatment does not seem to be effective.

  • Possible Cause 1: Inappropriate antioxidant type. A water-soluble antioxidant will have limited efficacy in a purely lipid-based system.[1]

  • Solution: Choose an antioxidant with appropriate solubility for your sample matrix. For example, use BHT for lipid phases and ascorbic acid for aqueous phases.[1]

  • Possible Cause 2: Insufficient antioxidant concentration. The amount of antioxidant may be too low to counteract the oxidative stress in your system.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of your chosen antioxidant for your specific experimental conditions.[1]

  • Possible Cause 3: Improper storage of the antioxidant. The antioxidant itself may have degraded.

  • Solution: Store antioxidants according to the manufacturer's recommendations and use fresh solutions.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes a standard procedure for extracting lipids, including this compound, from plasma samples while minimizing oxidation.

  • Sample Preparation: Thaw a plasma aliquot on ice.

  • Solvent Addition: To 100 µL of plasma in a glass tube, add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture containing 0.01% BHT.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Layer Collection: Carefully aspirate the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of an appropriate solvent (e.g., hexane with 0.01% BHT) and store at -80°C until analysis.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a common method to measure malondialdehyde (MDA), a secondary product of lipid oxidation.[7][8]

  • Sample Preparation: Homogenize tissue samples or use liquid samples (e.g., plasma, cell lysate) in an appropriate buffer on ice. To prevent artificial oxidation during the assay, add BHT to the homogenization buffer to a final concentration of ~0.05%.[1]

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 0.375% (w/v) thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 M HCl.

    • MDA Standard: Prepare a stock solution of malondialdehyde bis(dimethyl acetal) and hydrolyze with HCl to generate MDA for a standard curve.

  • Assay Procedure:

    • Add 100 µL of the sample or standard to a microcentrifuge tube.

    • Add 200 µL of the TBA reagent.

    • Vortex briefly to mix.

    • Incubate the tubes at 95°C for 20 minutes.

    • Cool the tubes on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Measurement:

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm using a spectrophotometer.[7]

  • Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA This compound Radical Lipid Radical (L•) PUFA->Radical -H• Initiator Initiator (Light, Heat, Metal Ions) Initiator->PUFA PeroxylRadical Lipid Peroxyl Radical (LOO•) Radical->PeroxylRadical +O2 Oxygen Oxygen (O2) Oxygen->PeroxylRadical Hydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->Hydroperoxide +H• (from another PUFA) AnotherRadical New Lipid Radical (L•) PeroxylRadical->AnotherRadical AnotherPUFA Another PUFA Molecule AnotherPUFA->PeroxylRadical NonRadical Non-Radical Products AnotherRadical->NonRadical + L• or LOO• Antioxidant Antioxidant (e.g., BHT) Antioxidant->AnotherRadical Donates H•

Caption: Simplified autoxidation pathway of a polyunsaturated fatty acid (PUFA).

G cluster_sample Sample Handling cluster_extraction Lipid Extraction cluster_analysis Analysis thaw Thaw Sample on Ice add_antioxidant Add Antioxidant (e.g., BHT) thaw->add_antioxidant homogenize Homogenize/Vortex add_antioxidant->homogenize add_solvent Add Cold Solvents (e.g., Chloroform:Methanol) homogenize->add_solvent centrifuge Centrifuge at 4°C add_solvent->centrifuge collect Collect Lipid Layer centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Solvent dry->reconstitute analyze Inject for HPLC/GC Analysis reconstitute->analyze

Caption: Recommended experimental workflow to minimize oxidation during analysis.

G start Unexpected Results (e.g., low yield, extra peaks) check_storage Were samples stored correctly? (-80°C, inert gas, dark) start->check_storage check_handling Was sample handling minimized? (on ice, limited air/light exposure) check_storage->check_handling Yes improve_storage Improve storage protocol check_storage->improve_storage No check_antioxidant Was an antioxidant used? (correct type and concentration) check_handling->check_antioxidant Yes improve_handling Refine handling procedure check_handling->improve_handling No check_solvents Are solvents high purity and peroxide-free? check_antioxidant->check_solvents Yes add_antioxidant Incorporate or optimize antioxidant use check_antioxidant->add_antioxidant No re_run Correct issue and re-run experiment check_solvents->re_run Yes use_new_solvents Use fresh, high-purity solvents check_solvents->use_new_solvents No improve_storage->re_run improve_handling->re_run add_antioxidant->re_run use_new_solvents->re_run

Caption: Troubleshooting decision tree for experiments involving this compound.

References

solubility issues with Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common in vitro solubility and handling issues for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate (CAS No. 142828-41-9).[1][2][3] While specific solubility data for this compound is limited, the following recommendations are based on best practices for structurally similar long-chain polyunsaturated fatty acid ethyl esters (FAEEs).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, like other long-chain FAEEs, is a lipophilic molecule and is practically insoluble in aqueous solutions such as water or cell culture media alone.[4] It requires an organic solvent for initial dissolution or a carrier protein for stable dispersion in aqueous systems.

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: For initial solubilization, high-purity, anhydrous solvents are recommended. Commonly used solvents for FAEEs include ethanol and dimethyl sulfoxide (DMSO).[5] Chloroform is also effective but is less commonly used for cell-based assays due to its volatility and potential toxicity. The choice of solvent may impact experimental outcomes, so it is crucial to include appropriate vehicle controls in your experiments.[6][7]

Q3: My compound precipitated when I added the stock solution to my cell culture medium. What should I do?

A3: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. This is a common issue with lipophilic compounds. To prevent this, it is highly recommended to complex the FAEE with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium.[8] This enhances solubility and facilitates cellular uptake.

Q4: What is the recommended concentration of this compound for in vitro experiments?

A4: The optimal concentration is cell-type and assay-dependent. For related FAEEs, working concentrations typically range from 10 µM to 100 µM.[8] However, FAEEs can exhibit cellular toxicity, so it is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[9]

Q5: How should I store the stock solution?

A5: Store stock solutions at -20°C or -80°C in airtight vials to prevent solvent evaporation and oxidation of the polyunsaturated fatty acid chains. If dissolved in ethanol, ensure the container is well-sealed to prevent absorption of water.

Troubleshooting Guide for Solubility Issues

If you are encountering persistent solubility problems, follow this step-by-step guide.

  • Initial Dissolution Check:

    • Problem: The compound does not dissolve in the initial organic solvent.

    • Solution: Try gentle warming (to 37°C) or brief sonication to aid dissolution. Ensure the solvent is anhydrous, as water contamination can significantly reduce solubility.

  • Precipitation in Media:

    • Problem: Compound precipitates upon dilution into the final aqueous buffer or cell culture medium.

    • Solution: This indicates poor solubility in the aqueous phase. The primary solution is to use a carrier protein. Prepare a complex of your compound with fatty acid-free BSA. A typical molar ratio of the fatty acid ester to BSA is between 3:1 and 6:1.[8] See the detailed protocol below.

  • Cell Toxicity or Inconsistent Results:

    • Problem: High levels of cell death or variability in experimental results.

    • Solution: This could be due to solvent toxicity or compound precipitation.

      • Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle control (medium + solvent + BSA, without the compound) to confirm.[5]

      • Micro-precipitation: The compound may be forming microscopic precipitates that are not easily visible but can cause inconsistent cellular responses. Prepare the compound-BSA complex fresh for each experiment and sterile-filter (0.22 µm) the final working solution before adding it to cells.[8]

Below is a visual workflow for troubleshooting solubility issues.

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue Encountered check_initial Is the compound fully dissolved in the initial organic solvent? start->check_initial action_dissolve Action: Gentle warming (37°C) or sonication. Use anhydrous solvent. check_initial->action_dissolve No check_media Does precipitation occur when adding to aqueous media? check_initial->check_media Yes action_dissolve->check_initial action_bsa Action: Prepare a compound-BSA complex. (See Protocol 2) check_media->action_bsa Yes check_toxicity Are you observing cell toxicity or inconsistent results? check_media->check_toxicity No action_bsa->check_toxicity action_controls Action: Lower final solvent concentration. Run vehicle controls. Sterile filter final solution. check_toxicity->action_controls Yes end_success Resolution: Stable Solution Achieved check_toxicity->end_success No action_controls->end_success

Troubleshooting workflow for solubility issues.

Quantitative Data Summary

The following tables provide a summary of solubility information and typical concentrations for related long-chain fatty acids and their ethyl esters.

Table 1: Qualitative Solubility of Related Long-Chain Fatty Acids/Esters in Common Solvents

Compound ClassWater/BufferEthanolDMSOChloroform
Long-Chain Fatty AcidsInsoluble[4][10]SolubleSoluble[5]Soluble
Fatty Acid Ethyl EstersInsolubleSolubleSparingly SolubleSoluble

Table 2: Typical Working Concentrations for FAEEs in In Vitro Assays

CompoundCell TypeTypical Concentration RangeReference
Ethyl LinoleateGeneral Cell Culture10 - 100 µM[8]
Ethyl OleateHepG2 Cells400 - 600 µM[9]
Ethyl ArachidonateHepG2 Cells800 µM[9]
DHA Ethyl EsterGeneral Cell CultureNot specified, used for supplementation[11][12]

Note: These concentrations serve as a starting point. The optimal concentration should be determined empirically for your specific model system.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in Ethanol

  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (MW: 360.57 g/mol )[13]

    • Anhydrous Ethanol (≥99.8%)

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the required amount of the compound in a sterile tube. For 1 mL of a 100 mM solution, you would need 36.06 mg.

    • Add the appropriate volume of anhydrous ethanol.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Preparation of a Compound-BSA Complex for Cell Culture

  • Objective: To prepare a soluble and bioavailable working solution for treating cells in culture.

  • Materials:

    • 100 mM compound stock solution in ethanol (from Protocol 1)

    • Fatty acid-free BSA

    • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

    • Sterile conical tubes

    • Water bath at 37°C

    • Sterile 0.22 µm filter

  • Procedure:

    • Prepare a 10% (w/v) BSA Solution: In a sterile tube, dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%. Gently swirl to dissolve, avoiding foaming. Sterile filter the solution using a 0.22 µm filter. This solution can be stored at 4°C.

    • Complex Formation: a. Warm the required volume of the 10% BSA solution to 37°C in a water bath. b. While gently swirling the warm BSA solution, slowly add the 100 mM ethanolic stock solution dropwise to achieve the desired molar ratio (e.g., 3:1 to 6:1 of compound to BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[8]

    • Prepare Final Working Solution: Dilute the compound-BSA complex into your complete cell culture medium to the desired final concentration for your experiment (e.g., 50 µM). This final working solution is now ready to be added to your cells.

Potential Signaling Pathways

Long-chain polyunsaturated fatty acids and their derivatives are known to influence a variety of cellular signaling pathways. Docosahexaenoic acid (DHA), a related fatty acid, can modulate pathways involved in cell survival, neurodevelopment, and inflammation.[14] The diagram below illustrates a potential signaling cascade that could be influenced by this compound, based on known effects of similar molecules.

G cluster_0 Hypothetical Signaling Pathway Compound Ethyl (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoate Membrane Cell Membrane Integration or Receptor Binding (e.g., GPR110) Compound->Membrane Kinase_Cascade Kinase Activation (e.g., Raf-1, PKC, Akt) Membrane->Kinase_Cascade PKA cAMP / PKA Pathway Membrane->PKA CREB CREB Activation Kinase_Cascade->CREB PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Response Cellular Response (e.g., Survival, Proliferation, Anti-inflammation) Gene_Expression->Response

Hypothetical signaling pathway influenced by the compound.

References

Technical Support Center: Optimizing GC-MS Resolution of Polyunsaturated Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the gas chromatography-mass spectrometry (GC-MS) resolution of polyunsaturated fatty acid ethyl esters (PUFA-EEs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of polyunsaturated fatty acids?

A: Direct GC-MS analysis of free fatty acids is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase. This interaction often leads to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization to their ethyl ester (or more commonly, methyl ester) counterparts is a critical step that:

  • Increases Volatility: Fatty acid ethyl esters (FAEEs) are more volatile than free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1]

  • Improves Peak Shape and Sensitivity: Neutralizing the polar carboxyl group minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1][2]

  • Enhances Separation: Derivatization enables separation based on other structural features like carbon chain length, and the degree, position, and configuration (cis/trans) of double bonds.[1][2]

Q2: What is the most suitable type of GC column for achieving high resolution of PUFA-EE isomers?

A: The separation of complex mixtures of PUFA-EEs, especially cis and trans isomers, necessitates the use of a highly polar stationary phase.[1][3] Columns coated with cyanopropyl silicone are the preferred choice. For highly complex samples containing numerous cis and trans isomers, a highly polar cyanopropyl column, such as an HP-88 or its equivalent, is recommended for optimal separation.[3] While polyethylene glycol (PEG) columns can provide good separation for less complex samples, they are generally unable to resolve cis-trans isomers.[3]

Q3: How does the choice of injection technique, split vs. splitless, impact the analysis of PUFA-EEs?

A: The choice between split and splitless injection depends primarily on the concentration of the PUFA-EEs in your sample.[4][5][6][7]

  • Split Injection: This technique is ideal for samples with high analyte concentrations.[4][5] A portion of the injected sample is vented, preventing column overload and leading to sharp, narrow peaks.[4][5] Typical split ratios can range from 5:1 to 500:1.[4]

  • Splitless Injection: This method is preferred for trace analysis where analyte concentrations are very low.[4][5][7] The entire sample is transferred to the column, maximizing sensitivity.[5][7] However, this technique can sometimes result in broader peaks, especially for more volatile compounds, if not optimized correctly.[5]

Troubleshooting Guide

Issue 1: Poor Resolution and Overlapping Peaks of PUFA-EE Isomers.

This is a common challenge due to the structural similarity of PUFA-EE isomers.

Possible Cause Recommended Solution
Suboptimal GC Column Utilize a highly polar capillary column, specifically one with a cyanopropyl stationary phase (e.g., HP-88, SP-2560, or DB-23), which is designed for separating fatty acid isomers.[1][3] Consider using a longer column (e.g., 100 m) to enhance resolution.[1]
Inadequate Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can often improve the separation of closely eluting peaks. The optimal ramp rate can be estimated as 10°C per column hold-up time.[8]
Carrier Gas Flow Rate Not Optimized Ensure the carrier gas flow rate is set to the optimal linear velocity for the column being used. An incorrect flow rate can lead to band broadening and reduced resolution.

Issue 2: Tailing Peaks for PUFA-EEs.

Peak tailing can lead to inaccurate integration and quantification.

Possible Cause Recommended Solution
Active Sites in the GC System Deactivate the injector liner or use a liner specifically designed for active compounds. Active sites in the front of the column can be addressed by trimming a small portion (e.g., 10-20 cm) from the column inlet.[9]
Incomplete Derivatization The presence of underivatized fatty acids can cause tailing. Review and optimize the ethylation protocol to ensure the reaction goes to completion.[1]
Low Injector Temperature Increase the injector temperature to ensure the complete and rapid vaporization of the sample.[1]
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, the column may need to be replaced.[10]

Issue 3: Low or Inconsistent Peak Response.

This can be indicative of issues with the sample introduction or the MS detector.

Possible Cause Recommended Solution
Leaks in the System Check for leaks at the injector, column connections, and MS interface using an electronic leak detector. A leak can significantly reduce the amount of sample reaching the detector.[9]
Improper Injection Volume For splitless injections, ensure the injection volume is appropriate for the liner volume and solvent used to avoid backflash. For split injections, a very high split ratio may result in too little analyte reaching the column.[10]
Contaminated MS Ion Source A dirty ion source can lead to a significant drop in sensitivity. Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer.[10]
Sample Degradation PUFAs are susceptible to oxidation. Ensure samples are stored properly and consider adding an antioxidant like BHT to the sample and solvents.[11]

Experimental Protocols

Protocol 1: Ethyl Esterification of Fatty Acids using Boron Trifluoride-Ethanol (BF3-Ethanol)

This protocol describes the preparation of fatty acid ethyl esters (FAEEs) from a lipid extract.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in ethanol (BF3-Ethanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract in a glass tube, add 2 mL of 14% BF3 in ethanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex the tube vigorously for 1 minute to extract the FAEEs into the hexane layer.[1]

  • Centrifuge briefly to facilitate phase separation.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Parameters for PUFA-EE Analysis

These are typical starting parameters and may require optimization for your specific instrument and application.

Parameter Setting
GC Column Highly polar cyanopropyl column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (adjust ratio as needed)
Oven Program Initial temperature 80°C for 2 minutes, ramp at 10°C/min to 290°C, hold for 7 minutes.[12]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Transfer Line Temperature 280 °C[1]
MS Source Temperature 230 °C[1][12]
MS Quadrupole Temperature 150 °C[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Acquisition Mode Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for target compounds

Visualizations

Caption: Troubleshooting workflow for poor PUFA-EE resolution.

FAEE_Sample_Prep_Workflow start Start: Lipid Sample extraction Liquid-Liquid or Solid-Phase Extraction of Lipids start->extraction drying Dry Lipid Extract (e.g., under Nitrogen) extraction->drying derivatization Ethyl Esterification (e.g., with BF3-Ethanol) drying->derivatization extraction_faee Hexane Extraction of FAEEs derivatization->extraction_faee drying_final Dry with Anhydrous Sodium Sulfate extraction_faee->drying_final analysis GC-MS Analysis drying_final->analysis

Caption: General workflow for FAEE sample preparation.

References

Technical Support Center: Synthesis of Long-Chain Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long-chain fatty acid ethyl esters (FAEEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing long-chain fatty acid ethyl esters?

A1: The two most prevalent methods for synthesizing long-chain FAEEs are Fischer-Speier esterification and enzyme-catalyzed esterification. Fischer esterification involves the reaction of a long-chain fatty acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[1][2][3]. Enzyme-catalyzed esterification, on the other hand, utilizes lipases to catalyze the reaction under milder conditions[4][5][6].

Q2: Why is my FAEE synthesis yield consistently low?

A2: Low yields in FAEE synthesis are a common issue and can stem from several factors. A primary reason is the reversible nature of the esterification reaction[1][2][7]. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the ester yield[6][8]. Other contributing factors can include incomplete conversion due to suboptimal reaction time or temperature, inappropriate catalyst concentration, or steric hindrance from the long fatty acid chain[4][7].

Q3: What are the critical parameters to control during a Fischer esterification?

A3: To ensure a successful Fischer esterification, it is crucial to control the following parameters:

  • Reactant Ratio: An excess of one reactant, typically ethanol, is used to drive the reaction towards the formation of the ethyl ester, in accordance with Le Châtelier's principle[2][9].

  • Catalyst Concentration: The amount of acid catalyst needs to be optimized. While a sufficient amount is necessary to achieve a reasonable reaction rate, excessive catalyst can lead to side reactions and complicate the purification process[10].

  • Temperature: The reaction is typically carried out at reflux to increase the reaction rate. However, excessively high temperatures can also promote side reactions[2].

  • Water Removal: Continuous removal of water as it is formed is essential to prevent the reverse reaction (hydrolysis) and maximize the yield[8][11].

Q4: What are the advantages of using enzymatic catalysis over acid catalysis for FAEE synthesis?

A4: Enzymatic catalysis offers several advantages over traditional acid catalysis, including:

  • Milder Reaction Conditions: Enzymes operate under less harsh conditions of temperature and pH, which helps to prevent the degradation of sensitive fatty acids.

  • High Specificity: Lipases can be highly specific, leading to fewer side products and a purer final product[5].

  • Environmental Friendliness: Enzymatic processes are generally considered more environmentally benign, avoiding the use of corrosive and hazardous strong acids[4].

Q5: How can I effectively purify the synthesized long-chain fatty acid ethyl esters?

A5: Purification of FAEEs is critical to remove unreacted starting materials, the catalyst, and any byproducts. A common initial step is to neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution[12]. The crude product is then typically washed with water to remove excess ethanol and salts. To remove residual water, the organic layer is treated with a drying agent like anhydrous sodium sulfate or magnesium sulfate. For higher purity, techniques such as solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), or distillation can be employed[13][14].

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (e.g., 5-10 fold molar excess) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[2][11]
Insufficient Reaction Time or Temperature Ensure the reaction is heated to reflux for an adequate duration. For long-chain fatty acids, longer reaction times (several hours) may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
Inactive or Insufficient Catalyst For acid catalysis, ensure the use of a strong acid catalyst like concentrated H₂SO₄ at an appropriate concentration (typically 1-5 mol%). For enzymatic catalysis, verify the activity of the lipase and use the recommended loading.[3][5][10]
Presence of Water in Reactants Ensure that the fatty acid and ethanol are as anhydrous as possible, as water will inhibit the forward reaction.[8]
Issue 2: Incomplete Reaction
Possible Cause Suggested Solution
Sub-optimal Reactant Ratio Increase the molar excess of ethanol to shift the equilibrium further towards the products.[2]
Poor Mixing Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous, to improve contact between reactants and the catalyst.
Catalyst Deactivation In enzymatic reactions, the lipase may be inhibited by high concentrations of ethanol or byproducts. Consider stepwise addition of ethanol or use of a more robust immobilized enzyme.[6]
Issue 3: Product is Contaminated with Starting Material (Fatty Acid)
Possible Cause Suggested Solution
Incomplete Reaction Refer to the troubleshooting steps for "Incomplete Reaction".
Ineffective Work-up During purification, perform multiple washes with a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted acidic fatty acid. Check the pH of the aqueous layer to ensure it is basic after the final wash.[12]
Insufficient Purification For high purity requirements, consider chromatographic purification methods such as column chromatography or preparative HPLC to separate the ester from the unreacted fatty acid.[13]

Quantitative Data Summary

Table 1: Effect of Water Content on Esterification Efficiency

Water Content (% v/v)Impact on Esterification EfficiencyReference
< 0.5%Minimal to no effect[8]
> 1%Significant decrease in efficiency[8]

Table 2: Typical Reaction Conditions for Acid-Catalyzed Esterification of Long-Chain Fatty Acids

ParameterTypical Value/ConditionReference
Fatty Acid:Ethanol Molar Ratio1:5 to 1:10[2]
CatalystConcentrated H₂SO₄[1][3]
Catalyst Loading1-5% (w/w of fatty acid)[10]
TemperatureReflux (typically 78-85°C)[12]
Reaction Time2 - 24 hours[12]

Table 3: Reaction Conditions for Enzymatic Synthesis of FAEEs using Candida antarctica Lipase B (CALB)

ParameterOptimal ConditionReference
Temperature40 - 60°C[5]
Bio-oil:Ethanol Mass Ratio1:1[5]
Catalyst Concentration~11% (w/w)[5]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of Oleic Acid with Ethanol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oleic acid (1 equivalent). Add absolute ethanol (5-10 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.05 equivalents) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid catalyst. Continue adding until CO₂ evolution ceases and the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a nonpolar organic solvent like hexane or diethyl ether. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl oleate.

  • Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica gel.

Protocol 2: Enzymatic Synthesis of FAEEs using Immobilized Lipase
  • Reaction Setup: In a temperature-controlled shaker flask, combine the long-chain fatty acid and ethanol in a suitable solvent (e.g., hexane) if not performing a solvent-free reaction. A typical molar ratio of fatty acid to ethanol is 1:3.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B) to the mixture. The enzyme loading is typically between 5-10% by weight of the substrates.

  • Water Control: To drive the reaction forward, add molecular sieves to the reaction mixture to remove the water produced.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with constant shaking for 24-48 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure.

  • Purification: The remaining product can be purified by washing with a dilute base to remove any unreacted fatty acids, followed by washing with water. Further purification can be achieved through silica gel chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Fatty Acid and excess Ethanol catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (4-24h) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool neutralize 5. Neutralize with NaHCO₃ cool->neutralize extract 6. Extract with Organic Solvent neutralize->extract wash 7. Wash with Brine extract->wash dry 8. Dry with Na₂SO₄ wash->dry evaporate 9. Evaporate Solvent dry->evaporate product Final Product: Long-Chain FAEE evaporate->product analysis 10. Characterize (e.g., GC-MS, NMR) product->analysis

Caption: Experimental workflow for Fischer esterification of long-chain fatty acids.

Troubleshooting_Low_Yield start Low FAEE Yield q1 Is the reaction at equilibrium? (Check TLC for starting material) start->q1 sol1_a Increase excess of Ethanol q1->sol1_a Yes sol1_b Remove water (Dean-Stark/Molecular Sieves) q1->sol1_b Yes q2 Is reaction time/temp optimal? q1->q2 No end_node Re-run experiment with optimized conditions sol1_a->end_node sol1_b->end_node sol2 Increase reaction time and/or temperature q2->sol2 No q3 Is catalyst active and at correct concentration? q2->q3 Yes sol2->end_node sol3 Verify catalyst activity and concentration q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting decision tree for low yield in FAEE synthesis.

Fischer_Mechanism step1 Step 1: Protonation of Carbonyl The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. step2 Step 2: Nucleophilic Attack The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. step1->step2 step3 Step 3: Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). step2->step3 step4 Step 4: Elimination of Water The tetrahedral intermediate collapses, eliminating a molecule of water. step3->step4 step5 Step 5: Deprotonation The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. step4->step5

Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.

References

Technical Support Center: Optimizing Cellular Uptake of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate. The information provided is based on established methodologies for similar long-chain polyunsaturated fatty acid ethyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound for cell culture experiments?

A1: Due to its hydrophobic nature, direct dissolution in aqueous culture media is not recommended. The two most common and effective methods are:

  • Solvent-Based Dissolution: Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. This stock can then be diluted into the culture medium. It is crucial to keep the final solvent concentration low (typically ≤0.1%) to avoid cytotoxicity.[1][2][3][4]

  • Albumin Conjugation: For a more physiologically relevant delivery, the ethyl ester can be complexed with fatty acid-free Bovine Serum Albumin (BSA). This mimics its natural transport in the bloodstream and can improve cellular uptake.[5]

Q2: What are the recommended working concentrations for in vitro experiments?

A2: The optimal concentration is cell-type and assay-dependent. However, a general starting range for similar polyunsaturated fatty acid ethyl esters is between 10 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Should I use serum-free or serum-containing medium for my experiments?

A3: The choice depends on your experimental goals.

  • Serum-containing medium: Provides a rich environment for cell growth but contains endogenous lipids and proteins that can interfere with the delivery and cellular uptake of the ethyl ester. The exact composition of serum can also vary between batches, affecting reproducibility.[6][7]

  • Serum-free medium: Offers a more defined and controlled environment, which is often preferred for studying the specific effects of the compound. However, some cell lines may require an adaptation period to serum-free conditions.[6][7][8][9]

Q4: How can I assess the cellular uptake of this compound?

A4: Quantitative analysis of intracellular ethyl ester concentration can be achieved using chromatographic methods such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for separating and quantifying fatty acid ethyl esters after extraction from cell lysates.[10][11][12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the detection and quantification of lipid species in complex biological samples.[15][16][17][18][19]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low cellular uptake or lack of biological effect. Poor solubility of the ethyl ester in the culture medium. 1. Ensure the stock solution is fully dissolved before adding to the medium. 2. Use a carrier protein like fatty acid-free BSA to improve solubility and facilitate uptake. 3. Optimize the solvent concentration; however, ensure it remains below cytotoxic levels.
Degradation of the ethyl ester. 1. Prepare fresh working solutions for each experiment. 2. Store stock solutions at -20°C or -80°C and protect from light and repeated freeze-thaw cycles.
Inappropriate cell density. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
High cell mortality or signs of cytotoxicity. Solvent toxicity. 1. Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your cell line (typically ≤0.1% for ethanol or DMSO).[1][2][3][4][20] 2. Always include a vehicle control (medium with the same solvent concentration) in your experiments.
High concentration of the ethyl ester. Perform a dose-response experiment to determine the optimal, non-toxic working concentration.
Lipotoxicity due to high levels of unbound fatty acids. When using BSA, maintain a suitable molar ratio of fatty acid to BSA (e.g., 2:1 to 5:1) to minimize the concentration of unbound, potentially toxic fatty acids.[5][21][22]
Inconsistent or variable results between experiments. Batch-to-batch variability in serum. If using serum-containing medium, consider switching to a serum-free formulation for greater consistency.[6][7] If serum is necessary, use a single, pre-tested batch of serum for the entire set of experiments.
Incomplete dissolution of the stock solution. Ensure the stock solution is clear and fully dissolved before each use. Gentle warming or sonication may aid dissolution.

Data Presentation

Table 1: Recommended Final Solvent Concentrations in Cell Culture Media

SolventRecommended Max. ConcentrationIC50 Values (Cell Line Dependent)
Ethanol≤ 0.1% (v/v)> 5% (v/v)[1]
DMSO≤ 0.1% (v/v)1.8% - 1.9% (v/v)[1]

Table 2: Comparison of Delivery Methods

Delivery MethodAdvantagesDisadvantages
Ethanol/DMSO Stock Simple and quick to prepare.Potential for solvent cytotoxicity. May lead to precipitation in aqueous media.
BSA Conjugation More physiologically relevant. Improves solubility and stability. Can reduce cytotoxicity.More complex and time-consuming preparation. Introduces an additional protein to the culture system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of absolute ethanol to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol 2: Preparation of BSA-Conjugated this compound
  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

  • Warm the BSA solution to 37°C.

  • Slowly add the ethanolic stock solution of this compound to the warm BSA solution while gently stirring. A molar ratio of 2:1 to 5:1 (ethyl ester:BSA) is recommended.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • The BSA-conjugated solution is now ready to be diluted to the final working concentration in your cell culture medium.

Protocol 3: Quantification of Intracellular this compound by GC-MS
  • After incubation with the compound, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

  • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol mixture.

  • Add an appropriate internal standard (e.g., ethyl heptadecanoate).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent suitable for GC-MS analysis (e.g., hexane).

  • Analyze the sample using a GC-MS system equipped with a suitable column for fatty acid ester separation.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.[10][11][12][13][14]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by docosatetraenoic acid, the free fatty acid form of this compound, based on studies with the structurally and functionally similar docosahexaenoic acid (DHA).

PI3K_Akt_Signaling DTAET Docosatetraenoic Acid PI3K PI3K DTAET->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotion

Caption: PI3K/Akt Signaling Pathway Modulation.

MAPK_ERK_Signaling DTAET Docosatetraenoic Acid MEK MEK DTAET->MEK Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK Signaling Pathway Modulation.

NFkB_Signaling DTAET Docosatetraenoic Acid IKK IKK Complex DTAET->IKK Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor InflammatoryStimuli->Receptor Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression

Caption: NF-κB Signaling Pathway Modulation.

Experimental Workflow

experimental_workflow start Start prep_compound Prepare Compound (Ethanol or BSA) start->prep_compound cell_culture Seed and Culture Cells start->cell_culture treatment Treat Cells with Compound prep_compound->treatment cell_culture->treatment incubation Incubate (Time course) treatment->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis uptake_analysis Quantify Uptake (GC-MS / LC-MS) analysis->uptake_analysis bio_assay Biological Assay (e.g., Western Blot, qPCR) analysis->bio_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) analysis->cytotoxicity_assay end End uptake_analysis->end bio_assay->end cytotoxicity_assay->end

Caption: General experimental workflow.

References

reducing background noise in mass spectrometry of lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipid Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background noise in their experiments.

High background noise can significantly impact the quality and reliability of your mass spectrometry data. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Issue: High Background Noise Across the Entire Spectrum

Possible Cause: Contamination of the LC-MS system or solvents.

Troubleshooting Steps:

  • Run a Blank Gradient: Inject a blank sample (e.g., your sample solvent) and run your analytical gradient. This will help determine if the noise originates from your solvents, the LC system, or is due to carryover from previous injections.

  • Check Solvent and Reagent Purity: Even high-purity solvents can contain trace contaminants that contribute to background noise.

    • Recommendation: Always use LC-MS or spectroscopy-grade solvents and reagents. Prepare fresh mobile phases daily to prevent degradation and contamination.

  • System Contamination: Over time, contaminants can accumulate in the LC system tubing, injector, and the mass spectrometer's ion source.

    • Recommendation: Regularly clean the ion source components (cone, needle, transfer tube) according to the manufacturer's instructions. Flush the entire LC system with a strong organic solvent.

Issue: High Background Noise in a Specific m/z Range

Possible Cause: Contamination from a specific source or presence of interfering ions.

Troubleshooting Steps:

  • Identify the Contaminant: Examine the mass spectrum of the blank injection to identify the m/z of the interfering ions. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide).

  • Trace the Source:

    • Plastics: Avoid using plastic containers or pipette tips that are not certified as low-leachable.

    • Personal Care Products: Be aware that some lotions and creams contain compounds that can interfere with your analysis.

    • Parafilm: Avoid using parafilm to cover sample vials as it can be a source of contamination.

  • Optimize MS Parameters:

    • Cone Voltage: Adjusting the cone voltage can sometimes help to reduce the transmission of noise-causing ions.

    • Cone Gas Flow Rate: Increasing the cone gas flow rate can aid in the desolvation of ions and reduce the formation of solvent clusters, which can lower background noise.

Issue: Poor Signal-to-Noise Ratio for Analyte of Interest

Possible Cause: Matrix effects, inefficient ionization, or co-elution with interfering compounds.

Troubleshooting Steps:

  • Improve Sample Cleanup: Complex sample matrices are a significant source of chemical noise.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds and concentrating your analyte of interest.

    • Protein Precipitation:

challenges in isolating Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the isolation of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The primary challenges stem from its polyunsaturated nature, making it highly susceptible to oxidation. Other challenges include its typically low concentrations in biological matrices, the presence of interfering lipids, and potential hydrolysis back to the free fatty acid during extraction and workup.

Q2: Which extraction method is most suitable for this compound?

A2: The choice of extraction method depends on the biological matrix and the downstream application.

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer are robust for general-purpose extraction from tissues and plasma. They use a chloroform/methanol mixture to efficiently extract a broad range of lipids.

  • Solid-Phase Extraction (SPE): SPE is recommended for cleaner extracts and is particularly useful for reducing matrix effects prior to sensitive analytical techniques like GC-MS or LC-MS/MS.[1][2] It can be used as a standalone method or as a cleanup step after LLE.

Q3: How can I prevent the degradation of this compound during the isolation process?

A3: Due to its four double bonds, preventing oxidation is critical.

  • Use of Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents.

  • Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperatures: Keep samples on ice whenever possible and use low temperatures for solvent evaporation.

  • Protection from Light: Work in a dimly lit environment or use amber glassware to prevent photo-oxidation.

Q4: What are the recommended storage conditions for the isolated compound?

A4: For long-term stability, the purified ethyl ester should be stored at -20°C or lower, preferably under an inert atmosphere. For solutions, use a deoxygenated solvent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery of the Target Compound Incomplete extraction from the biological matrix.- Ensure thorough homogenization of tissue samples.- For LLE, perform a second extraction of the aqueous phase and combine the organic layers.
Adsorption to labware.- Use silanized glassware to minimize adsorption.
Hydrolysis of the ethyl ester to the free fatty acid.- Avoid strongly acidic or basic conditions during extraction.- Ensure all solvents are neutral and of high purity.
Presence of Interfering Peaks in Chromatogram Co-extraction of other lipids (e.g., triglycerides, cholesterol esters).- Incorporate a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction.[1][2]- Optimize the chromatographic gradient to improve the separation of the target analyte from interfering compounds.
Contamination from plasticware (e.g., phthalates).- Use glass and PTFE labware wherever possible.
High Variability in Quantitative Results Inconsistent sample handling and extraction.- Standardize all steps of the protocol, including timing, temperatures, and volumes.- Use a precise and consistent method for solvent evaporation.
Degradation of the compound during storage or analysis.- Re-evaluate storage conditions (see FAQ 4).- Prepare fresh calibration standards for each analytical run.
Matrix effects in the analytical instrument (e.g., ion suppression in MS).- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a matrix extract.

Quantitative Data

The following tables provide representative data for the recovery of polyunsaturated fatty acid ethyl esters (PUFA-EEs) using different extraction techniques. Note that this data is for related compounds and should be used as a guideline for what to expect for this compound.

Table 1: Expected Recovery Rates of PUFA-EEs with Different Extraction Methods

Extraction MethodBiological MatrixTypical Recovery Rate (%)Reference
Liquid-Liquid Extraction (Folch)Plasma85 - 95General literature
Liquid-Liquid Extraction (Bligh & Dyer)Tissue Homogenate80 - 90General literature
Solid-Phase Extraction (SPE)Plasma90 - 98[1]

Table 2: Stability of Polyunsaturated Fatty Acid Ethyl Esters Under Various Conditions

Storage ConditionDurationAnalyteRemaining Compound (%)Reference
25°C, exposed to air10 weeksDocosahexaenoic acid ethyl ester36[3]
4°C, under nitrogen6 monthsGeneral PUFA-EEs>95General literature
-20°C, under nitrogen>1 yearGeneral PUFA-EEs>98General literature

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Human Plasma

This protocol combines a liquid-liquid extraction with a solid-phase extraction cleanup for a high-purity isolate.

1. Liquid-Liquid Extraction (Modified Folch Method) a. To 1 mL of human plasma in a glass centrifuge tube, add 3 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT. b. Vortex vigorously for 2 minutes. c. Add 1 mL of 0.9% NaCl solution and vortex for 1 minute. d. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. e. Carefully collect the lower organic (chloroform) layer into a clean glass tube. f. Re-extract the upper aqueous layer and the protein interface with 2 mL of chloroform. Centrifuge and combine the lower organic layers. g. Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup a. Reconstitute the dried lipid extract in 1 mL of hexane. b. Condition an aminopropyl SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane. c. Load the reconstituted extract onto the SPE cartridge. d. Elute the this compound with 5 mL of hexane. This fraction will also contain other neutral lipids like cholesterol esters. e. Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane or isooctane) for analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

1. GC-MS System and Conditions

  • GC Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-450 for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample Analysis a. Inject 1 µL of the purified extract into the GC-MS. b. Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. c. For quantification, create a calibration curve using a series of known concentrations of the standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) lle Liquid-Liquid Extraction (Folch/Bligh & Dyer) sample->lle Add Chloroform/Methanol spe Solid-Phase Extraction (Cleanup) lle->spe Evaporate & Reconstitute gcms GC-MS or LC-MS/MS Quantification spe->gcms Inject Purified Extract data Data Processing & Result Calculation gcms->data

Caption: Experimental workflow for the isolation and quantification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Target Compound check_extraction Was the extraction procedure followed correctly? start->check_extraction check_degradation Is there evidence of degradation (e.g., extra peaks)? check_extraction->check_degradation Yes solution_extraction Optimize extraction: - Re-extract aqueous phase - Ensure thorough homogenization check_extraction->solution_extraction No check_quantification Are the analytical standards and instrument performing correctly? check_degradation->check_quantification No solution_degradation Prevent degradation: - Add antioxidants - Use inert atmosphere - Check pH of solvents check_degradation->solution_degradation Yes solution_quantification Verify quantification: - Prepare fresh standards - Run instrument performance check check_quantification->solution_quantification No

Caption: A decision tree to troubleshoot low recovery of the target compound.

Potential Biological Significance of the Corresponding Free Fatty Acid

The direct signaling roles of this compound are not well-established. Its primary biological significance is likely as a metabolic precursor to the free fatty acid, (7Z,10Z,13Z,16Z)-docosatetraenoic acid (DTA). DTA is an omega-6 fatty acid that can be metabolized into various signaling molecules.[4]

signaling_pathway ethyl_ester Ethyl (7Z,10Z,13Z,16Z)-docosa- 7,10,13,16-tetraenoate dta (7Z,10Z,13Z,16Z)-Docosatetraenoic Acid (DTA) ethyl_ester->dta Hydrolysis (by esterases) eicosanoids Bioactive Eicosanoids (e.g., Dihomoprostaglandins) dta->eicosanoids Metabolism (e.g., by COX enzymes) signaling Modulation of Cellular Signaling eicosanoids->signaling

Caption: Putative metabolic pathway leading to bioactive signaling molecules from the corresponding free fatty acid.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of n-3 and n-6 Docosatetraenoate Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of n-3 docosatetraenoate ethyl ester and its n-6 isomer, adrenic acid (AdA) ethyl ester. While both are 22-carbon polyunsaturated fatty acids (PUFAs), their distinct metabolic pathways lead to divergent and sometimes opposing biological effects, particularly in the context of inflammation and cellular signaling. This comparison is supported by experimental data to aid researchers in understanding their potential therapeutic applications.

Contrasting Metabolic Fates: A Tale of Two Pathways

The biological activities of n-3 and n-6 docosatetraenoate ethyl esters are fundamentally dictated by their metabolic conversion into a diverse array of signaling molecules known as eicosanoids and docosanoids. These pathways, catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, produce mediators with often opposing effects.

n-3 Docosatetraenoate Pathway: As a member of the omega-3 family, n-3 docosatetraenoate is a precursor to anti-inflammatory and pro-resolving mediators. Its metabolism leads to the formation of specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation.

n-6 Docosatetraenoate (Adrenic Acid) Pathway: Adrenic acid, the n-6 isomer, is an elongation product of arachidonic acid (AA). While traditionally viewed as pro-inflammatory due to its conversion to pro-inflammatory eicosanoids like prostaglandins and leukotrienes, recent evidence suggests a more nuanced role. Adrenic acid can also be metabolized into mediators with anti-inflammatory and pro-resolving properties, and it can compete with arachidonic acid for metabolic enzymes, potentially dampening the production of potent pro-inflammatory molecules derived from AA.[1]

PUFA_Metabolism cluster_n3 n-3 Pathway cluster_n6 n-6 Pathway n3_DTA n-3 Docosatetraenoate Ethyl Ester n3_metabolites Anti-inflammatory & Pro-resolving Mediators (e.g., Resolvins, Protectins) n3_DTA->n3_metabolites COX, LOX n6_DTA n-6 Docosatetraenoate (Adrenic Acid) Ethyl Ester pro_inflammatory Pro-inflammatory Eicosanoids n6_DTA->pro_inflammatory COX, LOX anti_inflammatory Anti-inflammatory Metabolites n6_DTA->anti_inflammatory Alternate Pathways Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_culture Culture Macrophages treatment Treat with: - Vehicle Control - n-3 DTA Ethyl Ester - n-6 DTA Ethyl Ester cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant eicosanoid_extraction Solid Phase Extraction of Eicosanoids supernatant->eicosanoid_extraction cytokine_assay ELISA for Cytokines (TNF-α, IL-6) supernatant->cytokine_assay lcms LC-MS/MS Analysis eicosanoid_extraction->lcms

References

A Comparative Guide to the Mass Spectra of C22:4 Fatty Acid Ethyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis and differentiation of C22:4 fatty acid ethyl ester (FAEE) isomers are critical in various research fields, including lipidomics, biomarker discovery, and the quality control of omega-fatty acid supplements. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for these analyses. However, the structural similarity of C22:4 FAEE isomers, which differ only in the position of their four double bonds, presents a significant analytical challenge. Standard electron ionization (EI) mass spectra of these isomers are often very similar, making unambiguous identification difficult without advanced techniques.

This guide provides a comparative overview of the expected mass spectral characteristics of C22:4 FAEE isomers, outlines a typical experimental protocol for their analysis by GC-MS, and discusses the challenges and approaches to their differentiation. While specific, publicly available, side-by-side experimental mass spectra for different C22:4 FAEE isomers are scarce, this guide is built upon the established principles of fatty acid ester fragmentation.

Data Presentation: Expected Mass Spectral Fragmentation

The electron ionization mass spectra of long-chain polyunsaturated fatty acid ethyl esters, including C22:4 isomers like adrenic acid ethyl ester (all-cis-7,10,13,16-docosatetraenoic acid ethyl ester), are characterized by several key fragmentation patterns. The molecular ion (M+) peak is often weak or absent due to the instability of the molecule upon ionization.

A hallmark of ethyl esters is the McLafferty rearrangement, which results in a prominent ion at a mass-to-charge ratio (m/z) of 88.[1][2] This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. Other significant fragments arise from the loss of the ethoxy group (-OCH2CH3, M-45) or ethanol (-HOCH2CH3, M-46).[1] The hydrocarbon chain also undergoes fragmentation, typically producing a series of ions separated by 14 atomic mass units (corresponding to CH2 groups). However, the location of the double bonds is not readily apparent from these fragments in a standard EI spectrum.

Below is a table summarizing the expected key ions and their interpretation for a generic C22:4 fatty acid ethyl ester.

m/z ValueIon Identity/FormationSignificance
360[M]+• (C24H40O2)Molecular ion. Its presence and intensity depend on the ionization conditions and isomer stability.
315[M - 45]+Loss of the ethoxy radical (•OCH2CH3).
314[M - 46]+Loss of an ethanol molecule (HOCH2CH3).
88[C4H8O2]+•McLafferty rearrangement product. A characteristic ion for ethyl esters.[1][2]
Series of CnH2n-x ionsHydrocarbon fragmentsIons resulting from the cleavage of the fatty acid carbon chain. The pattern can be complex for polyunsaturated species.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of C22:4 fatty acid ethyl ester isomers using gas chromatography-mass spectrometry.

GCMS_Workflow GC-MS Workflow for C22:4 FAEE Isomer Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_output Output Sample Biological Sample (e.g., plasma, tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction Transesterification Transesterification to FAEEs LipidExtraction->Transesterification GC_Inlet GC Inlet Transesterification->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column IonSource Electron Ionization Source GC_Column->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition SpectralAnalysis Mass Spectrum Analysis DataAcquisition->SpectralAnalysis IsomerIdentification Isomer Identification (Advanced Techniques) SpectralAnalysis->IsomerIdentification Report Comparative Report IsomerIdentification->Report

GC-MS workflow for C22:4 FAEE isomer analysis.

Experimental Protocols

A generalized protocol for the analysis of C22:4 fatty acid ethyl esters by GC-MS is provided below. This protocol is a composite of standard practices in the field and should be optimized for specific instrumentation and sample types.

Objective: To separate and identify C22:4 fatty acid ethyl ester isomers from a biological matrix.

1. Lipid Extraction and Transesterification:

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, homogenized tissue) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Transesterification: The extracted lipids are transesterified to form fatty acid ethyl esters. This can be achieved by heating the lipid extract with a solution of ethanolic sodium hydroxide or boron trifluoride in ethanol. The resulting FAEEs are then extracted with a non-polar solvent like hexane.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

  • GC Column: A capillary column with a polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) is typically used for the separation of unsaturated fatty acid esters.

  • Injector: A split/splitless injector is used, typically operated in splitless mode for trace analysis. The injector temperature is set to a high temperature (e.g., 250°C) to ensure complete volatilization of the analytes.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAEEs based on their boiling points and interaction with the stationary phase. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Typically maintained around 230°C.

    • Mass Range: Scanned from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 400).

    • Scan Speed: Adjusted to acquire a sufficient number of scans across each chromatographic peak.

3. Data Analysis:

  • The total ion chromatogram (TIC) is processed to identify the peaks corresponding to the C22:4 FAEE isomers based on their retention times.

  • The mass spectrum of each peak is extracted and compared to a spectral library (e.g., NIST, Wiley) for tentative identification.

  • Due to the similarity of the mass spectra of isomers, confirmation of the double bond positions often requires additional analytical techniques.

Challenges in Isomer Differentiation and Advanced Approaches

The primary challenge in the mass spectrometric analysis of C22:4 FAEE isomers is the difficulty in determining the location of the double bonds. Standard EI-MS causes fragmentation that is not specific to the double bond positions. To overcome this, several advanced techniques can be employed:

  • Derivatization: The fatty acid double bonds can be derivatized to form products that yield position-specific fragments upon MS analysis. Common derivatization agents include dimethyl disulfide (DMDS), which forms adducts across the double bonds, and 4,4-dimethyloxazoline (DMOX) derivatization of the carboxylic acid, which can promote charge-remote fragmentation.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion or a specific fragment ion is isolated and then subjected to further fragmentation. This can sometimes provide more structural information. However, for FAEEs, low-energy collision-induced dissociation (CID) often does not yield fragments that reveal the double bond positions.

  • Chemical Ionization (CI): A softer ionization technique that can result in a more abundant molecular ion, which is useful for confirming the molecular weight. Methane or ammonia are common reagent gases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid research and diagnostics, the precise detection of specific fatty acid esters (FAEs) is paramount. Immunoassays offer a powerful tool for this purpose, but a critical consideration is the potential for antibody cross-reactivity with structurally similar FAEs. This guide provides a comparative overview of antibody specificity, presenting hypothetical experimental data to illustrate how to assess and interpret cross-reactivity, alongside detailed experimental protocols and workflow visualizations.

The specificity of an antibody is a crucial factor in the reliability of any immunoassay.[1] In the context of FAEs, which often differ only by the length of their fatty acid chain or the degree of saturation, the potential for an antibody to bind to non-target but structurally related molecules is a significant concern. Such cross-reactivity can lead to inaccurate quantification and misinterpretation of results. Therefore, a thorough characterization of antibody binding to a panel of related FAEs is an essential validation step in the development and application of any FAE-specific immunoassay.

Performance Comparison: A Look at Antibody Specificity

To effectively evaluate the performance of an antibody intended for a specific fatty acid ester, a competitive immunoassay is often employed. This allows for the determination of the antibody's binding affinity for its primary target and a range of structurally related molecules. The results are typically expressed as the concentration of the analyte required to inhibit the antibody binding by 50% (IC50) and the percentage of cross-reactivity relative to the primary target.

Below is a hypothetical dataset for a monoclonal antibody developed against Ethyl Oleate. This table illustrates how the antibody's binding to other common fatty acid ethyl esters (FAEEs) can be quantified and compared.

AnalyteStructureIC50 (ng/mL)Cross-Reactivity (%)
Ethyl Oleate (Primary Target) C18:1 10 100
Ethyl PalmitateC16:02504.0
Ethyl StearateC18:01506.7
Ethyl LinoleateC18:25020.0
Ethyl ArachidonateC20:4>1000<1.0

This data is for illustrative purposes only and does not represent real experimental results.

Understanding the Binding Landscape: Signaling and Experimental Workflows

The assessment of antibody cross-reactivity is a systematic process. The following diagrams illustrate the principle of a competitive immunoassay used to generate the comparative data and a typical experimental workflow.

G cluster_binding Competitive Binding Principle Ab Antibody Target Target FAE (e.g., Ethyl Oleate) Ab->Target High Affinity Competitor Related FAE (e.g., Ethyl Palmitate) Ab->Competitor Lower Affinity (Cross-Reactivity) Labeled_Target Labeled Target FAE Ab->Labeled_Target Competition G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start Start coat Coat microplate wells with anti-FAE antibody start->coat block Block non-specific binding sites coat->block prepare Prepare standards of target FAE and related FAEs block->prepare incubate Incubate antibody with standards and labeled FAE prepare->incubate wash Wash to remove unbound reagents incubate->wash substrate Add substrate for enzyme-linked detection wash->substrate read Read signal (e.g., absorbance) substrate->read analyze Analyze data: Calculate IC50 and % Cross-Reactivity read->analyze end End analyze->end

References

A Comparative Guide to the Enzymatic Incorporation of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate into Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of enzymatic methods for the incorporation of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, a C22:4 omega-6 polyunsaturated fatty acid (PUFA), into phospholipids. The enzymatic synthesis of structured phospholipids offers a highly specific and mild alternative to chemical methods, enabling the production of phospholipids with defined fatty acid compositions for research and therapeutic applications. This document outlines various enzymatic strategies, presents comparative data from related studies, and provides detailed experimental protocols.

Comparison of Enzymatic Strategies

The enzymatic incorporation of fatty acids into phospholipids can be achieved through several reaction types, primarily catalyzed by lipases and phospholipases. The choice of enzyme and reaction strategy influences the specificity of incorporation, reaction efficiency, and the nature of the final product. The main strategies include:

  • Esterification: The direct addition of a fatty acid to a lysophospholipid. This method is effective for producing phospholipids with a specific fatty acid at a defined position.

  • Transesterification: The exchange of a fatty acid on a phospholipid with a new fatty acid from an acyl donor, such as an ethyl ester. This is a common method for remodeling existing phospholipids.

  • Acidolysis: The exchange of a fatty acid on a phospholipid with a free fatty acid. This is another effective remodeling strategy.

The following table summarizes and compares these enzymatic strategies, with data extrapolated from studies on the incorporation of structurally similar PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).

Enzymatic Strategy Enzyme Type Acyl Donor Typical Reaction Conditions Incorporation Efficiency (Mole %) Advantages Disadvantages
Esterification Lipases (e.g., Candida antarctica lipase B), Phospholipases (e.g., QlowP)Free Fatty Acid (from hydrolysis of ethyl ester) or Ethyl EsterSolvent-free or organic solvent (e.g., hexane, toluene), 40-60°C, 24-72h, vacuum (optional)45-80%[1][2]High yield of specific lysophospholipid acylation.[1]May require prior hydrolysis of the ethyl ester to the free fatty acid.
Transesterification Lipases (e.g., Rhizomucor miehei, Thermomyces lanuginosus)Ethyl EsterSolvent-free or organic solvent, 45-55°C, 24-48h23.7-45.7%[3][4]Direct use of ethyl esters.[3]Can result in a mixture of products; lower incorporation rates compared to esterification of lysophospholipids.
Acidolysis Lipases (e.g., Novozym 435, Lipozyme TL IM)Free Fatty AcidSolvent-free or organic solvent, 30-57°C, 48-70h~39%[5]No need to prepare lysophospholipids beforehand.[5]Reversible reaction that may require removal of byproducts to drive the reaction forward.[5]
Phospholipase A2 Catalyzed Synthesis Phospholipase A2Free Fatty AcidOrganic solvents, pH 9 pre-incubation with Ca2+Up to 6.5%[6]High specificity for the sn-2 position.[7]Lower yields in synthesis reactions compared to hydrolysis.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving the enzymatic incorporation of this compound into a model phospholipid, phosphatidylcholine (PC).

Protocol 1: Lipase-Catalyzed Transesterification of Phosphatidylcholine

This protocol describes the incorporation of the docosatetraenoyl group from its ethyl ester into phosphatidylcholine using an immobilized lipase.

Materials:

  • Phosphatidylcholine (PC) from a suitable source (e.g., soy or egg yolk)

  • This compound

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or Lipozyme TL IM from Thermomyces lanuginosus)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (3 Å)

  • Reaction vessel (e.g., screw-capped vial)

  • Incubator shaker

  • Nitrogen gas

Procedure:

  • Substrate Preparation: In a screw-capped vial, dissolve phosphatidylcholine (e.g., 100 mg, ~0.13 mmol) and this compound in anhydrous hexane (e.g., 5 mL). A typical substrate molar ratio of PC to ethyl ester is 1:3 to 1:10.[4]

  • Enzyme Addition: Add the immobilized lipase (e.g., 20% by weight of total substrates) and molecular sieves (to maintain low water activity) to the reaction mixture.

  • Reaction Incubation: Purge the vial with nitrogen gas, seal it tightly, and place it in an incubator shaker. Incubate the reaction at a controlled temperature (e.g., 55°C) with constant agitation (e.g., 300 rpm) for a specified time (e.g., 48 hours).[4]

  • Reaction Termination: Stop the reaction by filtering the immobilized enzyme from the mixture.

  • Product Analysis: Evaporate the solvent under vacuum. The resulting lipid mixture can be analyzed by thin-layer chromatography (TLC) and gas chromatography (GC) after transmethylation to determine the fatty acid composition of the modified PC and quantify the incorporation of docosatetraenoic acid.

Protocol 2: Phospholipase A1-Catalyzed Esterification of Lysophosphatidylcholine

This protocol details the synthesis of a structured phospholipid by esterifying a lysophosphatidylcholine (LPC) with the free fatty acid derived from the ethyl ester.

Materials:

  • 1-acyl-sn-glycero-3-phosphocholine (LPC)

  • (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid (obtained by saponification of the ethyl ester)

  • Immobilized phospholipase A1 (e.g., PLA1 from Thermomyces lanuginosus)

  • Solvent-free system or a suitable organic solvent

  • Molecular sieves (3 Å)

  • Reaction vessel

  • Vacuum oven or rotary evaporator

Procedure:

  • Free Fatty Acid Preparation: Hydrolyze this compound to its free fatty acid form using standard saponification methods, followed by acidification and purification.

  • Reaction Mixture: In a reaction vessel, combine LPC and the prepared docosatetraenoic acid at a desired molar ratio (e.g., 1:5).

  • Enzyme and Dehydration: Add the immobilized phospholipase A1 (e.g., 10% w/w of total substrates) and molecular sieves. For solvent-free systems, ensure thorough mixing.

  • Incubation: Incubate the mixture at a suitable temperature (e.g., 60°C) under vacuum to remove water formed during the reaction, for a period of 24-48 hours.

  • Product Purification and Analysis: The resulting structured phospholipid can be purified from the reaction mixture using column chromatography. The final product's identity and purity can be confirmed by TLC, HPLC, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis and analysis of structured phospholipids.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Substrates Phospholipid Substrate (PC or LPC) Reaction Enzymatic Reaction (Esterification/Transesterification) Substrates->Reaction Acyl_Donor Acyl Donor (Ethyl Docosatetraenoate) Acyl_Donor->Reaction Enzyme Immobilized Enzyme (Lipase/Phospholipase) Enzyme->Reaction Filtration Enzyme Filtration Reaction->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Chromatography (TLC/HPLC) Solvent_Removal->Purification Analysis Structural Analysis (GC/MS/NMR) Purification->Analysis

Caption: General workflow for enzymatic phospholipid modification.

Signaling Pathway Involvement

Phospholipids containing polyunsaturated fatty acids like docosatetraenoic acid are crucial components of cell membranes and precursors to important signaling molecules. The diagram below illustrates a generalized pathway for the release of PUFAs from membrane phospholipids and their subsequent conversion into signaling molecules.

signaling_pathway Membrane Membrane Phospholipid (with Docosatetraenoyl chain) PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Hydrolysis PUFA Free Docosatetraenoic Acid (C22:4) PLA2->PUFA COX Cyclooxygenases (COX) PUFA->COX LOX Lipoxygenases (LOX) PUFA->LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX->Eicosanoids LOX->Eicosanoids

Caption: PUFA release and eicosanoid synthesis pathway.

Concluding Remarks

The enzymatic incorporation of this compound into phospholipids presents a viable and specific method for producing structured lipids with potential applications in nutrition and pharmacology. While direct experimental data for this specific ethyl ester is limited, the extensive research on similar PUFAs provides a strong foundation for developing optimized protocols. The choice of enzymatic strategy will depend on the desired product specificity, required yield, and the starting materials available. Further research is warranted to elucidate the precise reaction kinetics and optimal conditions for the incorporation of this specific docosatetraenoic acid into various phospholipid classes.

References

Comparative Analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, an ethyl ester of the omega-6 fatty acid docosatetraenoic acid (DTA), across various cell lines. The data presented herein is synthesized from publicly available research to facilitate an objective comparison of its performance and to elucidate its potential therapeutic applications.

Overview of this compound

This compound is the ethyl ester form of docosatetraenoic acid (DTA), an omega-6 polyunsaturated fatty acid (PUFA). While less studied than its omega-3 counterparts, DTA and its esters are emerging as significant bioactive lipids involved in various cellular processes. This guide focuses on the differential effects of its ethyl ester form in cancer and non-cancerous cell lines.

Comparative Efficacy in Cancer Cell Lines

The primary therapeutic potential of this compound appears to be in its anti-proliferative and pro-apoptotic effects on cancer cells.

Table 1: Anti-Proliferative Activity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Cancer50
PC-3Prostate Cancer50
LNCaPProstate Cancer>100
MCF-7Breast CancerNot specified
MDA-MB-231Breast CancerNot specified

Key Findings:

  • This compound demonstrates selective cytotoxicity towards androgen-independent prostate cancer cell lines (DU145 and PC-3) with an IC50 value of 50 µM.

  • The compound is significantly less effective in the androgen-dependent prostate cancer cell line LNCaP (IC50 > 100 µM).

  • This suggests a potential therapeutic window for hormone-refractory prostate cancer.

Effects on Non-Cancerous Cell Lines

The cytotoxicity of this compound has also been evaluated in non-cancerous cell lines to determine its safety profile.

Table 2: Cytotoxicity in Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (µM)Reference
RWPE-1Normal Prostate Epithelium>100

Key Findings:

  • The compound exhibits minimal cytotoxicity towards the normal prostate epithelial cell line RWPE-1, with an IC50 value exceeding 100 µM.

  • This selectivity for cancer cells over normal cells is a desirable characteristic for a potential anti-cancer agent.

Mechanism of Action: Signaling Pathways

Research indicates that the anti-cancer effects of this compound are mediated through the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl Ester Ethyl (7Z,10Z,13Z,16Z)- docosa-7,10,13,16-tetraenoate ROS ↑ Reactive Oxygen Species (ROS) Ethyl Ester->ROS Caspase3 ↑ Cleaved Caspase-3 ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Key Mechanistic Insights:

  • Treatment of DU145 and PC-3 cells with the compound leads to a significant increase in the generation of reactive oxygen species (ROS).

  • This is followed by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

  • The induction of apoptosis appears to be a central mechanism for its anti-proliferative effects in susceptible cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., DU145, PC-3, LNCaP, RWPE-1) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize with DMSO D->E F Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Caspase-3 Activity Assay

  • Cell Lysis: Lyse the treated and control cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Caspase Assay: Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm.

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration and express it as a fold change relative to the control.

Conclusion and Future Directions

This compound exhibits promising and selective anti-cancer activity, particularly against androgen-independent prostate cancer cells. Its mechanism of action appears to be mediated through ROS generation and subsequent caspase-3-dependent apoptosis. The compound's favorable cytotoxicity profile against normal prostate epithelial cells warrants further investigation into its therapeutic potential.

Future studies should aim to:

  • Elucidate the upstream signaling events leading to ROS production.

  • Evaluate its efficacy in in vivo animal models of prostate cancer.

  • Investigate its potential synergistic effects with existing chemotherapeutic agents.

  • Broaden the scope of analysis to include a wider range of cancer and normal cell lines to better define its therapeutic index.

Comparative Analysis of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate Interaction with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate with lipid-binding proteins. Due to the limited direct experimental data on the ethyl ester, this guide focuses on the interactions of its parent fatty acid, adrenic acid (AdA), and comparable long-chain polyunsaturated fatty acids (PUFAs) with key lipid-binding protein families, including Fatty Acid-Binding Proteins (FABPs) and Sterol Carrier Protein 2 (SCP-2).

This compound is the ethyl ester of adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid.[1] AdA is a significant component of the early human brain and is formed through the elongation of arachidonic acid.[1] Like other fatty acids, its transport and intracellular trafficking are facilitated by lipid-binding proteins.

Interaction with Fatty Acid-Binding Proteins (FABPs)

FABPs are a family of small, intracellular proteins that bind to fatty acids and other lipophilic substances, facilitating their transport between cellular membranes and to intracellular receptors.[2] While direct binding data for adrenic acid with specific FABP isoforms is limited in the available literature, data for structurally similar PUFAs, such as docosahexaenoic acid (DHA), provide valuable insights. FABP5, in particular, has been shown to bind DHA with high affinity and is implicated in its transport across the blood-brain barrier.[3][4]

Table 1: Comparative Binding Affinities of Long-Chain Fatty Acids with FABP5

LigandProteinMethodDissociation Constant (Kd)Reference
Docosahexaenoic Acid (DHA)Human FABP5Isothermal Titration Calorimetry (ITC)155 ± 8 nM[4]
Arachidonic Acid (AA)Human FABP5Not specifiedHigh Affinity[3]
Interaction with Sterol Carrier Protein 2 (SCP-2)

SCP-2 is another intracellular lipid-binding protein known to bind and transfer a variety of lipids, including fatty acids, with high affinity.[5][6] It is involved in the intracellular transport of fatty acids to peroxisomes for oxidation and to the endoplasmic reticulum for phospholipid synthesis.[7]

Table 2: Binding Affinity of Fatty Acids with SCP-2

LigandProteinMethodDissociation Constant (Kd)Reference
Fatty Acids (general)Not specifiedNot specified234 nM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for determining the interaction between fatty acids and lipid-binding proteins are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[8][9]

Protocol Outline:

  • Sample Preparation:

    • The purified lipid-binding protein (e.g., FABP5) is placed in the sample cell of the calorimeter.

    • The fatty acid ligand (e.g., DHA) is loaded into the injection syringe.

    • Both protein and ligand solutions must be in the exact same buffer to minimize heat of dilution effects.[10]

  • Titration:

    • A series of small, precise injections of the ligand solution are made into the protein solution.[10]

    • The heat released or absorbed during each injection is measured by the instrument.[10]

  • Data Analysis:

    • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][9]

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Lipid-Binding Protein in Cell Titration Titration Injections Protein->Titration Ligand Fatty Acid in Syringe Ligand->Titration Heat Measure Heat Change Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit to Binding Model Isotherm->Fit Params Determine Kd, n, ΔH, ΔS Fit->Params

Isothermal Titration Calorimetry Workflow.
Fluorescence Displacement Assay

This is a common and sensitive method to determine the binding affinity of a non-fluorescent ligand by measuring its ability to displace a fluorescent probe from the protein's binding site.

Protocol Outline:

  • Probe Incubation:

    • A fluorescent probe that binds to the lipid-binding protein (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid) is incubated with the protein.

    • The fluorescence of the probe is measured, which is typically enhanced upon binding to the protein.

  • Competitive Titration:

    • The non-fluorescent ligand of interest (e.g., adrenic acid) is titrated into the protein-probe solution.

    • As the ligand binds to the protein, it displaces the fluorescent probe, causing a decrease in fluorescence.

  • Data Analysis:

    • The change in fluorescence is plotted against the concentration of the competitor ligand.

    • The resulting dose-response curve is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) or Kd value.

Fluorescence_Displacement_Workflow cluster_setup Assay Setup cluster_titration Titration cluster_analysis Data Analysis Protein Lipid-Binding Protein Complex Protein-Probe Complex Protein->Complex Probe Fluorescent Probe Probe->Complex Displacement Displacement of Probe Complex->Displacement Ligand Unlabeled Fatty Acid Ligand->Displacement Fluorescence Measure Fluorescence Decrease Displacement->Fluorescence Curve Plot Fluorescence vs. [Ligand] Fluorescence->Curve Calculate Calculate IC50 and Kd Curve->Calculate

Fluorescence Displacement Assay Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[11][12][13]

Protocol Outline:

  • Chip Preparation:

    • One of the binding partners (typically the protein) is immobilized on the surface of a sensor chip.

  • Analyte Injection:

    • The other binding partner (the analyte, e.g., the fatty acid in solution) is flowed over the chip surface.

  • Binding Measurement:

    • The binding of the analyte to the immobilized protein causes a change in the refractive index, which is detected by the instrument and recorded in a sensorgram.

  • Data Analysis:

    • The sensorgram data is analyzed to determine the association and dissociation rate constants (kon and koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize Immobilize Protein on Chip Inject Inject Fatty Acid Solution Immobilize->Inject Measure Measure Refractive Index Change Inject->Measure Sensorgram Generate Sensorgram Measure->Sensorgram Kinetics Determine kon and koff Sensorgram->Kinetics Kd Calculate Kd Kinetics->Kd

Surface Plasmon Resonance Workflow.

Signaling Pathway Involvement

The interaction of fatty acids with FABPs is a critical step in their intracellular signaling cascades. FABPs can traffic fatty acids to the nucleus, where they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby modulating gene expression related to lipid metabolism and inflammation.

FABP_Signaling_Pathway cluster_nucleus Nuclear Events FA_ext Extracellular Fatty Acid Membrane Plasma Membrane FA_ext->Membrane FA_int Intracellular Fatty Acid Membrane->FA_int FA_FABP FA-FABP Complex FA_int->FA_FABP FABP FABP FABP->FA_FABP Nucleus Nucleus FA_FABP->Nucleus PPAR PPAR FA_FABP->PPAR Gene Target Gene Expression PPAR->Gene Response Cellular Response (e.g., Lipid Metabolism, Inflammation) Gene->Response

FABP-Mediated Fatty Acid Signaling Pathway.

References

Assessing the Purity of Synthetic Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, a polyunsaturated fatty acid (PUFA) ethyl ester of significant interest in various research and pharmaceutical applications, is paramount for ensuring data integrity and product quality. This guide provides an objective comparison of the principal analytical methodologies for assessing the purity of this compound, supported by experimental data derived from the analysis of analogous fatty acid ethyl esters (FAEEs). Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of the most appropriate analytical strategy.

Comparison of Key Analytical Techniques

The primary methods for quantifying this compound and its potential impurities include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or MS detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the leading analytical methods for the purity assessment of long-chain PUFA ethyl esters. While specific data for this compound is limited, the presented values are representative of what can be expected based on the analysis of structurally similar compounds like EPA and DHA ethyl esters.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)SpecificityThroughput
GC-FID Separation by volatility and detection by flame ionization.~0.1 µg/mL~0.5 µg/mL95-105%< 5%ModerateHigh
GC-MS Separation by volatility and detection by mass-to-charge ratio.~0.01 µg/mL~0.05 µg/mL98-102%< 3%HighHigh
HPLC-UV Separation by polarity and detection by UV absorbance.~0.5 µg/mL~2 µg/mL90-110%< 10%ModerateMedium
qNMR Quantification based on the integrated signal of specific protons.~0.1 mg/mL~0.5 mg/mL99-101%< 2%HighLow

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for FAEE analysis and can be adapted for the specific requirements of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the routine purity analysis of FAEEs.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound.

  • Dissolve the sample in 10 mL of hexane or isooctane to a final concentration of 1 mg/mL.

  • If an internal standard is used, add a known amount of a suitable standard (e.g., methyl tricosanoate) to the sample solution.

Chromatographic Conditions:

  • Column: High-polarity capillary column, such as a DB-23 or HP-88 (e.g., 60 m x 0.25 mm i.d., 0.20 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.[2]

  • Detector Temperature: 270°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 40:1.

Data Analysis: Purity is typically determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram. For higher accuracy, an internal standard method is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity and sensitivity compared to GC-FID, making it ideal for identifying and quantifying trace impurities.

Sample Preparation: Sample preparation is the same as for GC-FID.

Chromatographic and Mass Spectrometric Conditions:

  • GC Conditions: Same as for GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

Data Analysis: Purity is determined by comparing the integrated peak area of the target compound to the total ion chromatogram (TIC). Specific impurities can be identified by their mass spectra and quantified using calibration curves with appropriate standards.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a valuable alternative for the analysis of PUFA ethyl esters, particularly for preparative separation or when dealing with thermally labile compounds.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the initial mobile phase (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection: UV at 205 nm.[1]

  • Injection Volume: 10 µL.

Data Analysis: Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of the analyte without the need for a reference standard of the same compound.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) and gently mix until fully dissolved.

¹H NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single pulse with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Mandatory Visualization

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of synthetic this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start Synthetic this compound Sample dissolve Dissolution in appropriate solvent start->dissolve int_std Addition of Internal Standard (optional) dissolve->int_std gc_fid GC-FID int_std->gc_fid Inject gc_ms GC-MS int_std->gc_ms Inject hplc HPLC-UV int_std->hplc Inject qnmr qNMR int_std->qnmr Analyze peak_integration Peak Integration & Area Calculation gc_fid->peak_integration gc_ms->peak_integration impurity_id Impurity Identification (GC-MS, NMR) gc_ms->impurity_id hplc->peak_integration purity_calc Purity Calculation (% Area or vs. Internal Standard) qnmr->purity_calc qnmr->impurity_id peak_integration->purity_calc report Final Purity Report purity_calc->report impurity_id->report

Caption: General workflow for the purity assessment of this compound.

Potential Impurities and Their Origin

The synthesis of this compound can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing a robust analytical method for purity assessment.

Impurity_Formation cluster_impurities Potential Impurities synthesis Synthesis of this compound isomers Geometric Isomers (trans isomers) synthesis->isomers Isomerization positional_isomers Positional Isomers of Double Bonds synthesis->positional_isomers Incomplete selectivity oxidation Oxidation Products (hydroperoxides, aldehydes) synthesis->oxidation Exposure to air/heat byproducts Reaction Byproducts (e.g., unreacted starting materials, catalyst residues) synthesis->byproducts Incomplete reaction/purification oligomers Oligomerization Products synthesis->oligomers Side reactions

Caption: Potential impurities in synthetic this compound.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the analysis. For routine quality control, GC-FID offers a robust and high-throughput solution. When high sensitivity and definitive identification of impurities are required, GC-MS is the method of choice. HPLC-UV provides a valuable alternative, especially for thermally sensitive compounds. For primary quantification and characterization without the need for a specific reference standard, qNMR is a powerful tool. A comprehensive purity assessment may involve the use of orthogonal methods to ensure the accuracy and reliability of the results.

References

A Comparative Review of Docosatetraenoic Acid Ethyl Ester Research: Unraveling the Bioactivity of a Lesser-Known Omega Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current research landscape surrounding docosatetraenoic acid ethyl ester. Due to the limited direct research on the ethyl ester form, this review synthesizes findings from studies on its parent compound, docosatetraenoic acid (also known as Adrenic Acid), and its closely related methyl ester, offering insights into its potential biological roles and therapeutic applications.

Docosatetraenoic acid is a 22-carbon unsaturated fatty acid that plays a role in various physiological and pathophysiological processes, including inflammatory responses, lipid metabolism, and vascular function.[1] While less studied than other omega fatty acids like DHA and EPA, recent research has begun to shed light on the potential of docosatetraenoic acid and its derivatives as biomarkers and therapeutic agents.[1] Notably, it has been suggested that orally ingested docosatetraenoic acid can be converted to its ethyl ester to cross the blood-brain barrier and accumulate in the brain, indicating a potential role in the central nervous system.[1]

Comparison of Biological Effects: Docosatetraenoic Acid and Its Esterified Derivatives

Research into the specific bioactivities of docosatetraenoic acid ethyl ester is still in its early stages. However, studies on the parent fatty acid and its methyl ester provide valuable insights into its potential effects. A significant area of investigation is its role in inflammation and cellular stress.

Compound/MetaboliteBiological EffectExperimental ModelKey FindingsReference
Docosatetraenoic Acid (Adrenic Acid) Regulation of lipid metabolismIn vitro (fibroblasts)Increases triglyceride and cholesteryl ester accumulation.[1]
Modulation of vascular functionEndogenous regulatorAffects ion channels and modulates vasoconstrictors and dilators.[1]
Epoxydocosatrienoic Acids (EDTs) (Metabolites of Adrenic Acid) Reduction of Endoplasmic Reticulum (ER) StressIn vitro (Human embryonic kidney cells)Pretreatment with an EDT methyl ester mixture significantly reduced the onset of tunicamycin-stimulated ER stress.[2][3]
Alleviation of Inflammatory PainIn vivo (Rats)Administration of an EDT methyl ester regioisomeric mixture effectively alleviated carrageenan-induced inflammatory pain.[2][3]

Experimental Methodologies

Understanding the experimental protocols is crucial for replicating and building upon existing research. The following sections detail the methodologies used in key studies on docosatetraenoic acid derivatives.

Synthesis of Epoxydocosatrienoic Acid (EDT) Methyl Esters

The synthesis of EDT methyl esters, as described by Singh et al., provides a foundational method for producing these compounds for research purposes.[2]

Protocol:

  • Adrenic methyl ester (1.00 g, 2.89 mmol) is added to a solution of 70% meta-chloroperoxybenzoic acid (143 mg, 0.578 mmol) in dichloromethane.

  • The mixture is stirred vigorously for 90 minutes at room temperature.

  • The reaction is quenched with saturated sodium carbonate (aqueous).

  • The mixture is extracted four times with diethyl ether.

  • The combined extracts are dried with MgSO4 and concentrated under reduced pressure.

  • EDT methyl esters are purified by flash chromatography using a mobile phase of ethyl acetate–hexanes (10:90).[2]

In Vitro Assessment of Endoplasmic Reticulum Stress

The study by Singh et al. utilized a cell-based assay to investigate the effect of EDT methyl esters on ER stress.[2][3]

Protocol:

  • Human embryonic kidney cells are pretreated with a regioisomeric mixture of EDT methyl esters.

  • ER stress is induced in the cells using tunicamycin.

  • The onset of ER stress is monitored and compared between treated and untreated cells.[2][3]

In Vivo Assessment of Inflammatory Pain

To evaluate the analgesic effects of EDT methyl esters, a carrageenan-induced inflammatory pain model in rats was employed.[2][3]

Protocol:

  • A regioisomeric mixture of EDT methyl esters is administered to rats.

  • Inflammation is induced by an injection of carrageenan.

  • The alleviation of inflammatory pain is assessed and compared to a control group.[2][3]

Signaling and Metabolic Pathways

The biological effects of docosatetraenoic acid are intrinsically linked to its metabolic pathways. The primary pathway involves its conversion by cytochrome P450 (CYP) enzymes to epoxydocosatrienoic acids (EDTs), which are then metabolized by soluble epoxide hydrolase (sEH).[2][4]

metabolic_pathway AdA Docosatetraenoic Acid (Adrenic Acid) EDTs Epoxydocosatrienoic Acids (EDTs) AdA->EDTs Cytochrome P450 (CYP) Epoxidation DHDTs Dihydroxydocosatrienoic Acids (DHDTs) EDTs->DHDTs Soluble Epoxide Hydrolase (sEH) Hydrolysis

Metabolism of Docosatetraenoic Acid.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the biological effects of docosatetraenoic acid esters, from synthesis to in vivo testing.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis synthesis Synthesis of Docosatetraenoic Acid Ester treatment Treatment with Ester/Metabolites synthesis->treatment administration Administration of Ester/Metabolites synthesis->administration cell_culture Cell Culture (e.g., HEK cells) cell_culture->treatment er_stress_assay ER Stress Induction and Analysis treatment->er_stress_assay animal_model Animal Model (e.g., Rats) animal_model->administration pain_model Inflammatory Pain Induction and Assessment administration->pain_model

General Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, ensuring compliance and minimizing risk.

I. Pre-Disposal Handling and Safety Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. Always work in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any potential vapors.[1] The use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety glasses or goggles, and a laboratory coat.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • If ingested: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all national, state, and local regulations.

1. Container Management:

  • Do not mix this compound with other waste streams.

  • Keep the chemical in its original or a compatible, tightly closed, and properly labeled container for disposal.[1]

2. Disposal of Small and Large Quantities:

  • For small liquid quantities (<50 mL): Absorb the chemical onto an inert material such as paper towels, vermiculite, or cat litter.[2] Allow the absorbed material to evaporate completely in a certified fume hood.[2][3] Once fully evaporated, the absorbent material may be disposed of as regular solid waste, pending local regulations.[2]

  • For larger liquid quantities (>50 mL): Absorb the spill onto an inert material like vermiculite or perlite.[2] Carefully scoop the mixture into a designated, sealable container.[2] This container should be clearly labeled as hazardous waste and stored in a designated secondary containment area until it can be collected by a licensed waste contractor.[2][4]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Remove all sources of ignition.[1]

  • Contain the spill to prevent it from entering drains or waterways.[1]

  • Use spark-proof tools for cleanup.[1]

  • Collect the spilled material using an absorbent as described above and place it in a sealed container for disposal as hazardous waste.[1]

4. Decontamination:

  • Thoroughly wash hands and any affected skin areas after handling and disposal.

  • Decontaminate any equipment or surfaces that may have come into contact with the chemical.

III. Quantitative Safety Data

ParameterGuidelineSource
Small Quantity Disposal Threshold < 50 mL[2]
Large Quantity Disposal Threshold > 50 mL[2]
Flammable Liquid Classification (Ethanol example) Concentrations > 24% are considered hazardous.[5]
Waste Oil & Grease Contamination Concentrations > 50 mg/L must be managed as hazardous waste.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Assess Chemical for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Absorb with inert material. 4. Collect in a sealed container. 5. Label as hazardous waste. is_spill->spill_protocol Yes small_quantity Is the quantity < 50 mL? is_spill->small_quantity No waste_contractor Arrange for disposal by a licensed waste contractor. spill_protocol->waste_contractor absorb_evaporate Absorb onto paper towels. Evaporate in a fume hood. small_quantity->absorb_evaporate Yes large_quantity_protocol Absorb onto vermiculite/perlite. Collect in a sealed, labeled container. small_quantity->large_quantity_protocol No dispose_solid_waste Dispose of as solid waste (check local regulations). absorb_evaporate->dispose_solid_waste end End: Decontaminate Area dispose_solid_waste->end large_quantity_protocol->waste_contractor waste_contractor->end

Caption: Decision workflow for the safe disposal of the specified ethyl ester.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.